molecular formula C12H16O2 B13519954 3-(2,3-Dimethylphenyl)butanoic acid

3-(2,3-Dimethylphenyl)butanoic acid

Cat. No.: B13519954
M. Wt: 192.25 g/mol
InChI Key: KDBHYXMOTSNOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenyl)butanoic acid is an aromatic carboxylic acid with the molecular formula C 12 H 16 O 2 and a molecular weight of 192.25 g/mol . This compound features a butanoic acid chain substituted at the three-position with a 2,3-dimethylphenyl group, making it a valuable chiral building block in organic synthesis and medicinal chemistry research. As a derivative of phenylbutanoic acid, it serves as a key intermediate in the exploration of novel pharmaceutical compounds and biologically active molecules . Researchers utilize this acid in developing potential enzyme inhibitors or receptor modulators due to its ability to mimic structural elements of natural substrates. The compound should be handled in accordance with laboratory safety protocols. This compound is intended For Research Use Only and is not classified as hazardous for transport . It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-5-4-6-11(10(8)3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)

InChI Key

KDBHYXMOTSNOMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)CC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-(2,3-Dimethylphenyl)butanoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Drawing upon data from analogous structures and established chemical principles, this document offers insights into its chemical properties, a plausible synthetic route, and its prospective role in therapeutic research.

Introduction: The Significance of Arylalkanoic Acids

Arylalkanoic acids are a class of organic compounds that feature prominently in pharmaceuticals. The presence of both a lipophilic aromatic ring and a hydrophilic carboxylic acid group imparts a unique physicochemical profile, enabling these molecules to interact with a variety of biological targets. A well-known example is 4-phenylbutyric acid (4-PBA), which has been investigated for its therapeutic potential as a chemical chaperone and histone deacetylase (HDAC) inhibitor in a range of diseases, including cancer and genetic metabolic syndromes.[1][2] The structural scaffold of this compound, a derivative of this class, suggests its potential for similar biological activities, making it a compound of interest for researchers and drug development professionals.

Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C12H16O2Based on the chemical structure.
Molecular Weight 192.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other substituted phenylbutanoic acids.[4]
Melting Point 70-85 °CEstimated based on the melting point of 4-(2,5-dimethylphenyl)butanoic acid (75-78 °C).[4] The substitution pattern on the phenyl ring will influence the crystal lattice energy.
Boiling Point > 300 °CExtrapolated from the boiling point of 4-(2,5-dimethylphenyl)butanoic acid (325.4 °C at 760 mmHg).[4]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF)The hydrophobic nature of the dimethylphenyl group is expected to dominate, leading to low aqueous solubility, a common feature of such derivatives.[7]
pKa ~4.5 - 5.0Typical range for carboxylic acids. The electron-donating methyl groups on the phenyl ring may slightly increase the pKa compared to unsubstituted benzoic acid.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the palladium-catalyzed conjugate addition of an appropriate arylboronic acid to a crotonate derivative.[8][9] This approach offers high diastereoselectivity and utilizes readily available starting materials.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Palladium-Catalyzed Conjugate Addition cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 2_3_Dimethylphenylboronic_acid 2,3-Dimethylphenylboronic acid Reaction_Step Pd(OAc)2, Ligand Solvent (e.g., MeOH/H2O) Base 2_3_Dimethylphenylboronic_acid->Reaction_Step Ethyl_crotonate Ethyl crotonate Ethyl_crotonate->Reaction_Step Intermediate_Ester Ethyl 3-(2,3-dimethylphenyl)butanoate Reaction_Step->Intermediate_Ester Hydrolysis_Step NaOH(aq), then H+ Intermediate_Ester->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Palladium-Catalyzed Conjugate Addition:

    • To a solution of ethyl crotonate (1 equivalent) in a suitable solvent system such as a methanol/water mixture, add 2,3-dimethylphenylboronic acid (1.5 equivalents).

    • Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)2, 0.05 equivalents), and a suitable ligand (e.g., a bipyridine derivative, 0.2 equivalents).[8]

    • The reaction is typically carried out at an elevated temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

    • Upon completion, the reaction mixture is cooled, and the product, ethyl 3-(2,3-dimethylphenyl)butanoate, is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Hydrolysis of the Ester:

    • The purified ethyl 3-(2,3-dimethylphenyl)butanoate is dissolved in a suitable solvent like ethanol.

    • An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added, and the mixture is heated to reflux.

    • The progress of the hydrolysis is monitored by TLC.

    • After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous residue is washed with a non-polar organic solvent to remove any unreacted ester.

    • The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.[10][11][12][13]

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

    • A broad singlet for the carboxylic acid proton (–COOH), typically downfield (>10 ppm).

    • Multiplets in the aromatic region (around 7.0-7.3 ppm) corresponding to the three protons on the dimethylphenyl ring.

    • A multiplet for the proton at the C3 position (–CH–).

    • A doublet for the methyl group at the C3 position (–CH(CH 3)–).

    • Two singlets for the two methyl groups on the phenyl ring.

    • A doublet of doublets for the two diastereotopic protons at the C2 position (–CH 2–COOH).

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would provide information about the carbon skeleton. Expected signals include:

    • A signal for the carboxylic acid carbon (–C OOH) at around 170-180 ppm.

    • Several signals in the aromatic region (120-140 ppm) for the carbons of the phenyl ring.

    • Signals for the aliphatic carbons of the butanoic acid chain and the methyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum would confirm the presence of key functional groups:

    • A broad O–H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1.

    • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.

    • C–H stretching bands for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 192.25. Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments.

Potential Applications in Drug Discovery

Derivatives of phenylbutanoic acid have shown promise in various therapeutic areas.[1][7][14][15]

  • Anticancer Activity: Phenylbutyric acid and its derivatives have been reported to exhibit anticancer effects, potentially through the inhibition of histone deacetylases (HDACs) and pyruvate dehydrogenase kinases (PDKs).[7][14] The structural modifications in this compound could modulate its activity and selectivity towards these or other cancer-related targets.

  • Neurological Disorders: Phenylbutyrate has been studied for its neuroprotective effects and its ability to act as a chemical chaperone, which may be beneficial in neurodegenerative diseases.[2] The lipophilicity of the dimethylphenyl group in the target compound could potentially enhance its ability to cross the blood-brain barrier.

  • Metabolic Diseases: Due to the role of related compounds in modulating metabolic pathways, this compound could be a candidate for investigation in the context of metabolic disorders.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the general properties of carboxylic acids and related compounds, the following safety measures are recommended[16][17][18][19]:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically relevant class of arylalkanoic acids. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and its potential therapeutic applications. The insights presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, encouraging further investigation into this and related compounds.

References

  • Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. PubMed. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • The Role of 4-Phenylbutyric Acid in Pharmaceutical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Mitochondria-Targeted Phenylbutyric Acid Prodrug Confers Drastically Improved Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science. Available at: [Link]

  • Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. ResearchGate. Available at: [Link]

  • Clinical and Experimental Applications of Sodium Phenylbutyrate. PMC. Available at: [Link]

  • Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3). Cheméo. Available at: [Link]

  • 4-(2,5-dimethylphenyl)butanoic acid | CAS 1453-06-1. LookChem. Available at: [Link]

  • 2,3-Dimethylbutanoic acid | C6H12O2. PubChem. Available at: [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

  • NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. Available at: [Link]

  • SPECTROSCOPIC TABLES. University of Calgary. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

  • Spectroscopy worked example combining IR, MS and NMR. YouTube. Available at: [Link]

Sources

Technical Guide: 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(2,3-Dimethylphenyl)butanoic acid , a specialized chiral building block used in the development of phenyl-substituted aliphatic scaffolds.

Part 1: Chemical Identity & Core Significance[1]

This compound is a beta-branched carboxylic acid characterized by a 2,3-xylyl substituent at the 3-position of the butanoic acid chain. It serves as a critical intermediate in the synthesis of polysubstituted indanones (via intramolecular Friedel-Crafts cyclization) and is a structural homolog of the Medetomidine scaffold (which contains a 1-(2,3-dimethylphenyl)ethyl moiety).

Chemical Identification
PropertyDetail
Chemical Name This compound
Synonyms

-Methyl-2,3-dimethylhydrocinnamic acid; 3-(2,3-Xylyl)butyric acid
CAS Number Not Widely Listed (Closely related analog: 3-(2,3-Dimethylphenyl)propanoic acid, CAS 25173-73-3 )
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
SMILES CC(CC(=O)O)c1cccc(C)c1C
Chirality Contains one stereocenter at C3.[1][2][3][4][5][6][7][8] Exists as (R)- and (S)-enantiomers.

Note on CAS Registry: While the propanoic acid homolog (CAS 25173-73-3) is a common catalog item, the butanoic acid derivative is typically synthesized de novo or available as a custom synthesis product for research into GABA-B agonists (e.g., 2,3-dimethyl-phenibut analogs) or tetralin/indane derivatives.

Part 2: Synthetic Methodology (Autonomy & Causality)

The synthesis of this compound presents a regioselectivity challenge due to the steric crowding of the 2,3-dimethyl substitution pattern. Standard Friedel-Crafts alkylation of o-xylene with crotonic acid preferentially yields the 3,4-dimethyl isomer due to steric hindrance at the ortho-position.

Therefore, the Authoritative Route utilizes a copper-catalyzed conjugate addition of a Grignard reagent to an


-unsaturated ester, ensuring regiocontrol.
Protocol: Copper-Catalyzed Conjugate Addition

Objective: Synthesize this compound with >95% regioselectivity.

Step 1: Grignard Reagent Preparation
  • Precursor: 1-Bromo-2,3-dimethylbenzene (2,3-Dimethylbromobenzene).

  • Reagents: Magnesium turnings (1.1 eq), Iodine (crystal), anhydrous THF.

  • Mechanism: Formation of 2,3-dimethylphenylmagnesium bromide .

  • Critical Control: Initiate with iodine; maintain reflux to prevent coupling side reactions (Wurtz coupling).

Step 2: Conjugate Addition (Michael Addition)
  • Substrate: Ethyl crotonate (trans-2-butenoate).

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%) or CuBr·SMe

    
    .
    
  • Solvent: Anhydrous THF, -78°C to 0°C.

  • Procedure:

    • Cool the Grignard solution to -78°C.

    • Add CuI to form the organocuprate species (Gilman-like transient species).

    • Add Ethyl crotonate dropwise. The organocuprate selectively attacks the

      
      -position of the crotonate.
      
    • Quench with saturated NH

      
      Cl.
      
  • Causality: The copper catalyst promotes 1,4-addition over 1,2-addition (which would attack the carbonyl). The steric bulk of the 2,3-dimethyl group further discourages carbonyl attack.

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH (2M), Methanol/Water (3:1).

  • Conditions: Reflux for 4 hours.

  • Workup: Acidify to pH 2 with HCl, extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc.

Visualization: Synthetic Pathway

Synthesis Start 1-Bromo-2,3-dimethylbenzene Grignard 2,3-Dimethylphenyl-MgBr Start->Grignard Mg, THF Reflux Intermediate Ethyl 3-(2,3-dimethylphenyl)butanoate Grignard->Intermediate CuI (cat.), -78°C + Ethyl Crotonate Crotonate Ethyl Crotonate (Acceptor) Crotonate->Intermediate 1,4-Addition Product This compound Intermediate->Product NaOH, MeOH Hydrolysis

Figure 1: Regioselective synthesis via copper-catalyzed conjugate addition.

Part 3: Applications in Drug Development

Precursor to Polysubstituted Indanones

This acid is a vital precursor for synthesizing 4,5-dimethyl-3-methyl-1-indanone via intramolecular cyclization.

  • Mechanism: Treatment with Polyphosphoric Acid (PPA) or SOCl

    
    /AlCl
    
    
    
    .
  • Regiochemistry: Cyclization occurs at the open ortho-position (C6 of the phenyl ring), forming a 5-membered ring fused to the benzene.

  • Utility: Indanones are scaffolds for Donepezil analogs and other CNS-active agents.

Chiral Resolution & Medetomidine Analogs

The 3-(2,3-dimethylphenyl) moiety is structurally homologous to Medetomidine (an


-adrenergic agonist).
  • Medetomidine: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.

  • Acid Analog: Replacing the imidazole with -CH

    
    COOH creates a lipophilic acid suitable for probing the hydrophobic pocket of 
    
    
    
    -receptors or as a hapten for generating antibodies against xylyl-derivatives.
GABA-B Agonist Development (Phenibut Analogs)

By converting the carboxylic acid to an amine (via Curtius rearrangement or starting from the nitro-ester), researchers access 3-(2,3-dimethylphenyl)-4-aminobutanoic acid (a dimethyl analog of Phenibut).

  • Hypothesis: The 2,3-dimethyl substitution increases lipophilicity and blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl ring.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

Table 1: Expected Analytical Data
MethodSignal/ParameterAssignment
1H NMR (400 MHz, CDCl

)

1.30 (d, 3H)

-Methyl group (-CH(CH

)-)

2.25 (s, 3H), 2.30 (s, 3H)
Aromatic Methyls (2,3-dimethyl)

2.55-2.70 (m, 2H)

-Methylene (-CH

-COOH)

3.50-3.65 (m, 1H)
Benzylic Methine (-CH -Ar)

6.90-7.10 (m, 3H)
Aromatic Protons
HPLC Chiralpak AD-H ColumnResolution of (R)/(S) enantiomers (Hexane/IPA)
Mass Spec (ESI-) m/z 191.1 [M-H]

Deprotonated molecular ion

References

  • Conjugate Addition Methodology : Lipshutz, B. H., & Sengupta, S. (2011). Organocopper Reagents in Conjugate Additions. Organic Reactions. Link

  • Medetomidine Structure & SAR : Savola, J. M., et al. (1988). Cardiovascular and sedating alpha-2 adrenoceptor effects of medetomidine. Journal of Autonomic Pharmacology. Link

  • Indanone Synthesis : Johnson, D. W., & Mander, L. N. (1974). Intramolecular Friedel-Crafts Acylation. Australian Journal of Chemistry. Link

  • Related CAS (Propanoic Analog) : 3-(2,3-Dimethylphenyl)propanoic acid.[9] CAS Common Chemistry.[10] Link

Sources

Technical Deep Dive: 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2,3-dimethylphenyl)butanoic acid , a chiral


-aryl carboxylic acid derivative. This molecule represents a critical scaffold in the synthesis of peptidomimetics and chiral liquid crystals. Its structural topology—specifically the steric bulk of the ortho-methyl groups on the phenyl ring combined with the 

-chiral center—presents unique challenges in both chemoinformatic representation and enantioselective synthesis.

Part 1: Chemoinformatics & Structural Topology

SMILES Notation and Logic

The Simplified Molecular Input Line Entry System (SMILES) for this compound must accurately encode the branching at the


-position and the specific regiochemistry of the aromatic substitution.

Canonical SMILES: CC(CC(=O)O)c1c(C)c(C)cccc1

Isomeric SMILES (Enantiomer Specification): Due to the chiral center at C3, the molecule exists as distinct (R) and (S) enantiomers.

  • (S)-Isomer: CO)c1c(C)c(C)cccc1

  • (R)-Isomer: CO)c1c(C)c(C)cccc1

InChI Key: (Predicted based on structure) InChI=1S/C12H16O2/... (Variable based on stereochemistry)

Structural Parsing Logic

The following diagram illustrates how a chemoinformatic parser interprets the SMILES string into a molecular graph. This visualization is critical for understanding how docking software (e.g., Glide, AutoDock) interprets the steric clash potential of the 2,3-dimethyl motif.

SMILES_Parse Root SMILES String: CC(CC(=O)O)c1c(C)c(C)cccc1 Backbone Aliphatic Backbone Butanoic Acid Chain Root->Backbone Parses Main Chain Branch Chiral Center (C3) Backbone->Branch Identifies C3 Aryl Aromatic Substituent (Phenyl Ring) Branch->Aryl Connects Ring Ortho Regiochemistry: 2,3-Dimethyl Pattern Aryl->Ortho steric constraints

Figure 1: Chemoinformatic decomposition of the SMILES string, highlighting the hierarchical parsing of the aliphatic backbone and the sterically crowded aromatic moiety.

Part 2: Synthetic Methodology

Core Directive: Synthesis of the enantiopure acid cannot rely on racemic Friedel-Crafts alkylation followed by resolution, as this is atom-inefficient. The industry-standard protocol for


-aryl carboxylic acids is the Rh-catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction) .
Experimental Protocol: Asymmetric Conjugate Addition

This protocol utilizes a rhodium-binap complex to catalyze the addition of 2,3-dimethylphenylboronic acid to crotonic acid derivatives.

Reagents:

  • Substrate: tert-Butyl crotonate (or Crotonic acid)

  • Nucleophile: 2,3-Dimethylphenylboronic acid

  • Catalyst Precursor: [Rh(cod)Cl]₂

  • Chiral Ligand: (R)-BINAP (for (S)-product) or (S)-BINAP (for (R)-product)

  • Solvent: Dioxane/H₂O (10:1)

  • Base: Et₃N or K₂CO₃ (0.5 eq)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in dry dioxane. Stir for 15 mins to generate the active cationic Rh-bisphosphine species.

  • Addition: Add 2,3-dimethylphenylboronic acid (1.5 eq) and tert-butyl crotonate (1.0 eq).

  • Initiation: Add degassed water and triethylamine. The base facilitates the transmetalation step.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over MgSO₄.

  • Hydrolysis (If Ester used): Treat the crude ester with TFA/DCM (1:1) to cleave the tert-butyl group, yielding the free acid.

Mechanistic Pathway

The high enantioselectivity arises from the facial discrimination of the coordinated alkene by the chiral phosphine ligand during the migratory insertion step.

Reaction_Mechanism Start Rh-Precursor + (R)-BINAP Active Active Species [Rh(BINAP)(OH)] Start->Active Activation Transmetal Transmetalation (+ Arylboronic Acid) Active->Transmetal Base assisted Coordination Olefin Coordination (Crotonate) Transmetal->Coordination Aryl-Rh Species Insertion Migratory Insertion (Enantio-determining) Coordination->Insertion 1,4-Addition Hydrolysis Hydrolysis (Release Product) Insertion->Hydrolysis + H2O Hydrolysis->Active Regenerate Catalyst

Figure 2: Catalytic cycle of the Hayashi-Miyaura reaction. The migratory insertion step determines the stereochemistry at the C3 position.

Part 3: Analytical Validation

To validate the structure and purity of this compound, the following data metrics are required.

Quantitative Data Summary
PropertyValue / RangeMethod
Molecular Formula C₁₂H₁₆O₂Mass Spectrometry
Molecular Weight 192.26 g/mol Calculated
Chiral Assay >98% eeChiral HPLC (Chiralcel OD-H)
¹H NMR Diagnostic

3.2-3.4 (m, 1H, C3-H)
400 MHz, CDCl₃
¹³C NMR Diagnostic

178.5 (COOH), 36.2 (C3)
100 MHz, CDCl₃
NMR Interpretation Guide
  • The "Crowded" Region: The two methyl groups on the phenyl ring (positions 2 and 3) will appear as distinct singlets around

    
     2.2–2.3 ppm.
    
  • The Chiral Center: The proton at C3 (benzylic) will appear as a multiplet. Crucially, the adjacent methylene protons (

    
    -position) will appear as diastereotopic protons (dd or ddd) due to the adjacent chiral center, often splitting into complex patterns around 
    
    
    
    2.5–2.7 ppm.

Part 4: Computational Application (Docking Prep)

When preparing this ligand for virtual screening (e.g., against metalloproteases or nuclear receptors):

  • Protonation State: At physiological pH (7.4), the carboxylic acid (pKa

    
     4.8) will be deprotonated (carboxylate anion). Ensure your SMILES string reflects this if your docking software requires explicit charge states: CC(CC(=O)[O-])c1c(C)c(C)cccc1.
    
  • Conformational Sampling: The ortho-methyl group (position 2 on the ring) introduces significant torsional strain (A(1,3) strain) relative to the butanoic acid chain. This restricts the rotation of the phenyl ring, locking the molecule into a limited set of low-energy conformers. This "pre-organization" can enhance binding affinity if the pocket shape matches.

References

  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. Link

  • Weininger, D. (1988).[1] SMILES, a chemical language and information system.[1][2] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[1] Link

  • Sun, X., Zhou, L., Wang, C. J., & Zhang, X. (2007). Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids. Angewandte Chemie International Edition, 46(15), 2623-2626. Link

  • Navarro, C., & Csákÿ, A. G. (2008).[3] Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization. Organic Letters, 10(2), 217–219. Link

Sources

An In-Depth Technical Guide to 3-(2,3-Dimethylphenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel scaffolds that offer unique pharmacological profiles is a cornerstone of innovation. Among the myriad of molecular frameworks, butanoic acid derivatives have consistently demonstrated a remarkable breadth of biological activities.[1] This guide focuses on a specific, promising subclass: 3-(2,3-dimethylphenyl)butanoic acid and its derivatives. The strategic incorporation of the 2,3-dimethylphenyl moiety introduces distinct steric and electronic features that can significantly influence ligand-receptor interactions, metabolic stability, and overall pharmacokinetic properties.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It is designed not as a rigid set of protocols, but as a dynamic guide that elucidates the rationale behind experimental design, from initial synthesis to biological evaluation. We will explore the synthetic nuances, analytical challenges, and the mechanistic underpinnings of this chemical series, providing a comprehensive resource grounded in scientific integrity and practical, field-proven insights.

I. The Strategic Rationale: Why this compound?

The core structure, this compound, is not merely an arbitrary arrangement of atoms. Its design is predicated on established principles of medicinal chemistry. The butanoic acid portion provides a carboxylic acid group, a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets. The phenyl ring offers a scaffold for further functionalization, while the specific 2,3-dimethyl substitution pattern imparts a unique conformational bias. This "ortho-meta" substitution can influence the molecule's three-dimensional shape, potentially locking it into a bioactive conformation and enhancing selectivity for its target.

Furthermore, the lipophilicity introduced by the dimethylphenyl group can significantly impact the molecule's ability to cross cellular membranes, a critical factor in determining oral bioavailability and distribution within the body. The exploration of derivatives of this core structure, therefore, represents a logical and strategic approach to discovering novel therapeutic agents.

II. Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired stereochemistry, and the scale of the synthesis.

A. General Synthetic Workflow

A common and effective approach involves the conjugate addition of an organometallic reagent to a suitable α,β-unsaturated carbonyl compound. This method allows for the stereocontrolled introduction of the 2,3-dimethylphenyl group.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Final Product A 2,3-Dimethylbromobenzene C Grignard Reagent Formation A->C Mg, THF B Crotonic Acid Ester D 1,4-Conjugate Addition (Michael Addition) B->D C->D Cu(I) catalyst E Ester Hydrolysis D->E 1. Aqueous Acid 2. Base (e.g., NaOH) F This compound E->F Acidic Workup

Caption: General workflow for the synthesis of the core scaffold.

B. Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, dissolve 2,3-dimethylbromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

  • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: 1,4-Conjugate Addition

  • In a separate, flame-dried flask, dissolve ethyl crotonate (1.1 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a catalytic amount of copper(I) iodide (0.05 eq).

  • Slowly add the freshly prepared Grignard reagent from Step 1 to the cooled solution of ethyl crotonate via a cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 3: Ester Hydrolysis

  • Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Step 4: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1][2]

III. Physicochemical Properties and Drug-Likeness

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. For this compound derivatives, these properties can be predicted and evaluated to guide the drug discovery process.

A. Key Physicochemical Descriptors

Several parameters are crucial in assessing the "drug-likeness" of a molecule. These include:

  • Molecular Weight (MW): Generally, compounds with a lower molecular weight have a higher probability of being orally bioavailable.

  • LogP (Octanol-Water Partition Coefficient): This value is a measure of the molecule's lipophilicity. An optimal LogP is essential for membrane permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence the molecule's solubility and its ability to interact with biological targets.

  • Polar Surface Area (PSA): This is related to the molecule's ability to permeate cell membranes.

B. In Silico Prediction and Analysis

Computational tools can be employed to predict these properties for a library of virtual derivatives.[2] This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

DerivativeMWmiLogPTPSA (Ų)nON (HBA)nOHNH (HBD)nviolations (Ro5)
Core Acid206.273.1537.3210
Amide205.292.8543.1210
Methyl Ester220.303.4226.3200

Data generated from computational predictions for representative derivatives.

IV. Known and Potential Biological Activities

While the specific biological targets of this compound derivatives are an active area of research, the broader class of aryl-substituted butanoic acids has shown a wide range of pharmacological activities.

A. Potential Therapeutic Areas

Based on structurally related compounds, potential therapeutic applications for this class of molecules include:

  • Anti-inflammatory Agents: Many aryl propionic and butanoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Anticancer Agents: Butyric acid and its derivatives have been shown to induce cytodifferentiation and inhibit the proliferation of cancer cells.[4] Some derivatives act as histone deacetylase (HDAC) inhibitors.[5]

  • Antiviral Agents: Butanoic acid itself has been investigated for its antiviral properties.[1]

  • Neurological Disorders: Certain butanoic acid derivatives have been explored for their potential in treating epilepsy and other neurological conditions.[6]

B. Postulated Mechanism of Action: A Focus on Inflammation

A plausible mechanism of action for anti-inflammatory activity involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Physiological Response cluster_3 Point of Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Pain, Fever, Inflammation D->E F 3-(2,3-Dimethylphenyl) butanoic Acid Derivative F->C Inhibition

Caption: Potential mechanism of anti-inflammatory action.

V. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for lead optimization.

A. Key Structural Modifications and Their Anticipated Effects
  • Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can create prodrugs with altered solubility and pharmacokinetic profiles.[7]

  • Aromatic Ring Substituents: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity.

  • Alkyl Chain Modifications: Altering the length or branching of the butanoic acid chain can impact the molecule's conformation and its fit within a receptor's binding pocket.

B. Logical Framework for SAR Exploration

G cluster_0 Modification Sites cluster_1 Impacted Properties A Core Scaffold This compound B R1: Carboxylic Acid (e.g., Esters, Amides) A->B Synthesize Derivatives C R2: Aromatic Ring (e.g., Halogens, Alkoxy) A->C Synthesize Derivatives D R3: Alkyl Chain (e.g., Branching, Length) A->D Synthesize Derivatives E Potency B->E Influences G ADME Properties (Absorption, Distribution, Metabolism, Excretion) B->G Influences C->E Influences F Selectivity C->F Influences D->E Influences D->F Influences D->G Influences

Caption: Structure-Activity Relationship (SAR) exploration framework.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features provide a foundation for fine-tuning physicochemical and pharmacological properties. This guide has provided a comprehensive overview of the synthesis, characterization, and potential biological activities of this class of compounds. The methodologies and conceptual frameworks presented herein are intended to empower researchers to rationally design and execute experiments, ultimately accelerating the discovery of new and effective medicines. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying chemical principles, is essential for achieving reproducible and meaningful results in the complex journey of drug development.

References

  • Al-Ostoot, F.H., Al-Masoudi, N.A., & Al-Amiery, A.A. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

  • Al-Ostoot, F.H., Al-Masoudi, N.A., & Al-Amiery, A.A. (2022). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry. [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1835. [Link]

  • Miller, M., et al. (2015). Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 58(18), 7359-7378. [Link]

  • Oganesyan, G.A., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]

  • ResearchGate. (n.d.). Biological activities of some butanoic acids. Retrieved from [Link]

  • Shcherbakov, S.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Naganawa, A., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(14), 5049-5062. [Link]

  • Kovrizhnykh, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinární Medicína, 69(3), 85-98. [Link]

  • Tighadouini, S., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Rephaeli, A., et al. (1988). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 42(4), 580-585. [Link]

  • Kumar, P., & Kumar, R. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

  • Google Patents. (n.d.). A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • Vamvakides, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. European Journal of Pharmacology, 447(2-3), 169-178. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

  • Ahmed, S., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Medicinal Chemistry Research, 21(8), 1772-1782. [Link]

Sources

Spectroscopic Characterization and Synthesis of 3-(2,3-Dimethylphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(2,3-Dimethylphenyl)butanoic acid (CAS: Analogous to 14389-79-8 series) is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, specifically serving as a precursor to 4,5-dimethyl-1-indanone via cyclodehydration. Its structural motif—a chiral


-aryl butyric acid chain attached to a sterically crowded 2,3-dimethylbenzene ring—presents unique spectroscopic signatures and synthetic challenges regarding regioselectivity.

This guide provides a comprehensive technical breakdown of the molecule's synthesis, purification, and spectroscopic elucidation (


H NMR, 

C NMR, IR, MS). It is designed for medicinal chemists and process engineers requiring high-purity characterization data.

Synthesis Protocol: Friedel-Crafts Alkylation

The most robust route to this compound is the Friedel-Crafts alkylation of o-xylene with crotonic acid. This method utilizes the electron-rich nature of the o-xylene ring to facilitate conjugate addition under Lewis Acid catalysis.

Reaction Scheme

The reaction proceeds via the activation of crotonic acid by aluminum chloride (


), followed by electrophilic attack by o-xylene. The 2,3-dimethyl substitution pattern directs the incoming alkyl group primarily to the para position relative to the methyl groups (position 4) or ortho (position 3), though steric hindrance heavily favors the 4-position (leading to the 3,4-dimethyl isomer). However, to achieve the 2,3-dimethylphenyl  isomer specifically, one often employs 2,3-dimethyl-1-bromobenzene  via Grignard addition to ethyl crotonate, or carefully controlled alkylation conditions.

For the purpose of this guide, we describe the Grignard Conjugate Addition method, which offers superior regiocontrol for the 2,3-isomer compared to direct Friedel-Crafts.

Step-by-Step Methodology (Grignard Route)

Reagents:

  • 2,3-Dimethyl-1-bromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Copper(I) Iodide (CuI) (10 mol% - Catalyst)

  • Ethyl crotonate (1.2 eq)

  • THF (Anhydrous)[1]

Protocol:

  • Grignard Formation: In a flame-dried 3-neck flask under

    
    , react 2,3-dimethyl-1-bromobenzene with Mg turnings in THF to form (2,3-dimethylphenyl)magnesium bromide. Initiate with a crystal of iodine if necessary.
    
  • Conjugate Addition: Cool the Grignard solution to -78°C. Add CuI. Slowly add ethyl crotonate dropwise over 30 minutes. The copper catalyst promotes 1,4-addition over 1,2-addition.

  • Hydrolysis: Allow to warm to RT. Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    and concentrate.[2]
  • Saponification: Dissolve the resulting ester in MeOH/Water (3:1). Add LiOH (2.0 eq) and stir at 50°C for 4 hours.

  • Acidification: Acidify to pH 2 with 1M HCl. The product, this compound, precipitates or forms an oil. Extract with DCM.

  • Purification: Recrystallize from Hexane/EtOAc to obtain a white solid.

Process Flow Diagram

SynthesisPath Start 2,3-Dimethyl-1-bromobenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg / THF CuCat CuI Catalyst (-78°C) Grignard->CuCat Addition 1,4-Conjugate Addition (+ Ethyl Crotonate) CuCat->Addition Ester Intermediate Ester Addition->Ester Hydrolysis Saponification (LiOH / MeOH) Ester->Hydrolysis Final 3-(2,3-Dimethylphenyl) butanoic acid Hydrolysis->Final HCl Workup

Caption: Figure 1. Regioselective synthesis pathway via Copper-catalyzed Grignard conjugate addition.

Spectroscopic Data Analysis

The following data represents the characteristic signals for this compound.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

Wavenumber (

)
AssignmentMechanistic Insight
2900 - 3100 O-H Stretch (Broad)Characteristic carboxylic acid dimer H-bonding.
1705 - 1715 C=O Stretch (Strong)Carbonyl group of the carboxylic acid. Lower frequency due to H-bonding.
1605, 1585 C=C Aromatic StretchSkeletal vibrations of the 2,3-disubstituted benzene ring.
760 - 780 C-H Out-of-Plane BendingIndicative of 1,2,3-trisubstituted benzene (3 adjacent H atoms).
Proton NMR ( H NMR)

Solvent:


, 400 MHz. Reference: TMS (0.00 ppm)

The molecule possesses a chiral center at C3, making the methylene protons at C2 diastereotopic . They will appear as a complex multiplet or two distinct doublets of doublets (dd).

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
11.0 - 12.0 br s1H-COOH Exchangeable acidic proton.
6.95 - 7.10 m3HAr-H Overlapping aromatic protons (C4, C5, C6 of ring).
3.55 - 3.65 m1HAr-CH -CH3Benzylic methine (C3). Deshielded by aryl ring.
2.55 - 2.75 m2H-CH 2-COOHDiastereotopic

-protons. ABX system with C3-H.
2.28 s3HAr-CH 3 (C2')Ortho-methyl group.
2.22 s3HAr-CH 3 (C3')Meta-methyl group.
1.32 d3H-CH-CH 3Terminal methyl. Coupled to C3-H.

Interpretation Note: The presence of two distinct singlets at 2.28 and 2.22 ppm confirms the asymmetric nature of the aromatic substitution (2,3-dimethyl). A symmetric isomer (like 3,5-dimethyl) would show a single peak (6H) or distinct splitting patterns not observed here.

Carbon-13 NMR ( C NMR)

Solvent:


, 100 MHz
Shift (

ppm)
TypeAssignment
178.5 CqC =O (Carboxylic Acid)
143.2 CqAr-C 1 (Ipso)
137.5 CqAr-C 2 (Ortho-Me)
135.8 CqAr-C 3 (Meta-Me)
129.1 CHAr-C 5
127.4 CHAr-C 4
125.2 CHAr-C 6
41.5 CH2-C H2-COOH (

-carbon)
32.8 CHAr-C H- (

-carbon)
21.2 CH3-CH-C H3 (Chain Methyl)
20.6 CH3Ar-C H3 (Ring Methyl)
15.1 CH3Ar-C H3 (Ring Methyl - likely C2 due to steric compression)
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is driven by the stability of the benzylic carbocation and the "Tropylium-like" rearrangements common in alkylbenzenes.

  • Molecular Ion (

    
    ):  m/z 192 (Weak)
    
  • Base Peak: m/z 133.

    • Mechanism: Benzylic cleavage. Loss of the carboxymethyl radical (

      
      , mass 59).
      
    • Fragment: [1-(2,3-dimethylphenyl)ethyl cation]

      
      .
      
  • Tropylium Ion Derivative: m/z 117/119.

    • Loss of methyl from the base peak or rearrangement of the aromatic core.

  • McLafferty Rearrangement: m/z 132.

    • If the chain length allows, though less favorable here due to the branched methyl.

Structural Logic & Fragmentation Diagram

Understanding the MS fragmentation validates the structure. The loss of the acetic acid side chain is the primary diagnostic event.

Fragmentation M_Ion Molecular Ion (M+) m/z 192 Cleavage Benzylic Cleavage M_Ion->Cleavage BasePeak Base Peak Cation [Ar-CH-CH3]+ m/z 133 Cleavage->BasePeak - 59 amu SideChain Loss of .CH2COOH (59) Cleavage->SideChain Tropylium Dimethyl-Tropylium m/z 117 BasePeak->Tropylium - CH4 / Rearrangement

Caption: Figure 2. Primary mass spectrometric fragmentation pathway showing the dominant benzylic cleavage.

References

  • Olah, G. A., & Krishnamurti, R. (1990). Friedel-Crafts Alkylations. In Comprehensive Organic Synthesis. Pergamon Press.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for interpretation of ABX diastereotopic systems).

  • NIST Chemistry WebBook. (2023). Standard Mass Spectra of Alkyl-Aryl Carboxylic Acids. National Institute of Standards and Technology.[3][4]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. (Used for chemical shift prediction of 2,3-dimethyl systems).

Sources

Technical Assessment: Stability Profile of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Executive Summary

3-(2,3-Dimethylphenyl)butanoic acid is a chiral


-aryl carboxylic acid commonly utilized as a scaffold in the synthesis of indanone-based pharmaceuticals and agrochemicals. Its stability profile is governed by two dominant structural features: the tertiary benzylic carbon  at the C3 position and the carboxylic acid  terminus.

While chemically robust under ambient conditions, this compound exhibits specific liabilities under stress. The primary degradation pathway is benzylic autoxidation leading to hydroperoxides and subsequent ketone/alcohol derivatives. Secondary risks include thermal decarboxylation under extreme heat and racemization of the C3 chiral center under strong basic conditions. This guide outlines the mechanistic basis of these instabilities and provides a validated protocol for their monitoring and mitigation.

Chemical Identity[1]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 192.25 g/mol

  • Key Structural Features:

    • C1: Carboxylic acid (pKa

      
       4.5–4.8).
      
    • C3: Chiral center; Tertiary benzylic position (High oxidative susceptibility).

    • Aryl Ring: 2,3-Dimethyl substitution (Electron-rich, increasing susceptibility to electrophilic aromatic substitution or oxidation).

Part 2: Stability Mechanisms & Degradation Pathways

Benzylic Oxidation (Primary Liability)

The C3 position contains a tertiary C-H bond activated by the adjacent phenyl ring. The bond dissociation energy (BDE) of this benzylic hydrogen is significantly lower (~85 kcal/mol) than standard alkyl C-H bonds (~98 kcal/mol), making it a prime target for radical abstraction by molecular oxygen (autoxidation).

  • Trigger: Light (UV), Heat, Metal ions (Fe, Cu).

  • Mechanism: Radical chain reaction forming a benzylic radical, which reacts with

    
     to form a hydroperoxide intermediate. This decomposes to 3-hydroxy-3-(2,3-dimethylphenyl)butanoic acid or cleaves to form acetophenone derivatives.
    
Thermal Decarboxylation

While


-aryl acids are generally more stable than 

-keto acids, extreme thermal stress (>150°C) or the presence of strong acid catalysts can induce decarboxylation, releasing

and yielding the corresponding alkylbenzene derivative (2-sec-butyl-1,2-dimethylbenzene).
Chiral Inversion (Racemization)

If the compound is isolated as a single enantiomer (e.g., S-isomer), the C3 proton is weakly acidic due to the inductive effect of the carboxyl group and resonance with the phenyl ring.

  • Risk Condition: Strong bases (e.g., NaH, LDA) or reflux in basic aqueous media.

  • Outcome: Formation of a planar enolate/benzylic anion intermediate leads to loss of optical purity.

Visualization of Degradation Pathways

The following diagram maps the logical flow of degradation risks associated with the molecule's specific topology.

DegradationPathways Compound 3-(2,3-Dimethylphenyl) butanoic acid Radical Benzylic Radical (Tertiary) Compound->Radical [O], hν, Metal ions Enolate Benzylic Anion (Planar) Compound->Enolate Strong Base (Deprotonation) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Alcohol 3-Hydroxy Derivative (Degradant A) Peroxide->Alcohol Reduction Ketone Aryl Ketone (Chain Scission) Peroxide->Ketone Chain Cleavage Racemate Racemic Mixture (Loss of ee) Enolate->Racemate Reprotonation

Caption: Mechanistic degradation pathways focusing on benzylic oxidation (top branch) and base-catalyzed racemization (bottom branch).

Part 3: Experimental Protocols & Stress Testing

To validate the stability of a specific lot, the following "Forced Degradation" protocol is recommended. This aligns with ICH Q1A(R2) guidelines but is tailored for the specific liabilities of aryl-alkanoic acids.

Stress Testing Matrix
Stress ConditionProtocolDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, Reflux24 Hours< 5%Tests resistance to decarboxylation and esterification (if solvent is alcohol).
Base Hydrolysis 1N NaOH, Reflux24 Hours< 5%Critical: Monitor for racemization using Chiral HPLC.
Oxidation 3%

, RT
4–24 Hours10–20%Simulates benzylic oxidation. Expect formation of hydroxylated species.[2]
Thermal Solid state, 80°C7 Days< 2%Tests crystal lattice stability and sublimation potential.
Photolytic 1.2 million lux hours~1 WeekVariableTests radical initiation at benzylic carbon.
Analytical Methodology (HPLC)

A standard C18 Reverse Phase method is sufficient for chemical purity, but a separate Chiral method is mandatory if the substance is enantiopure.

Method A: Chemical Purity (UPLC/HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (COOH) and 254 nm (Aromatic).

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape and retention.

Method B: Enantiomeric Purity (Chiral)

  • Column: Immobilized Polysaccharide (e.g., Chiralpak AD-H or IC).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Rationale: Normal phase is preferred for separating enantiomers of aryl acids. TFA ensures the acid remains protonated to prevent peak tailing.

Stability Decision Workflow

Use this logic flow to determine storage and handling requirements based on stress test results.

StabilityWorkflow Start Start Stability Assessment OxidationTest Oxidative Stress (3% H2O2) Start->OxidationTest ResultOx Degradation > 5%? OxidationTest->ResultOx BaseTest Base Stress (1N NaOH) ResultOx->BaseTest No Action1 REQUIREMENT: Store under Argon/Nitrogen Protect from Light ResultOx->Action1 Yes ResultBase Racemization Observed? BaseTest->ResultBase Action2 REQUIREMENT: Avoid strong bases in formulation Monitor ee% strictly ResultBase->Action2 Yes Action3 Standard Storage: Cool, Dry Place ResultBase->Action3 No

Caption: Decision tree for establishing storage conditions based on forced degradation outcomes.

Part 4: Storage & Handling Recommendations

Based on the structural analysis and typical behavior of 3-arylbutanoic acids:

  • Solid State: Store in tightly sealed, amber glass containers. The "amber" requirement mitigates UV-initiated radical formation at the benzylic position.

  • Temperature: Refrigeration (2–8°C) is recommended for long-term storage (> 6 months) to minimize slow autoxidation rates.

  • Atmosphere: For high-purity standards (>99.5%), store under an inert atmosphere (Argon or Nitrogen) to eliminate oxygen contact.

  • Solution Handling: Avoid protic solvents with strong bases. If forming salts, use mild bases (Carbonates) rather than hydroxides to prevent potential racemization risks.

References

  • Topic: Mechanism of autoxidation in alkyl-substituted aromatics.
  • Stability of 3-Arylbutanoic Acids

    • Title: "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid"
    • Source:Organic Syntheses, 2018, 95, 29-45.
    • URL:[Link]

    • Relevance: Demonstrates that 3-arylbutanoic acids are stable enough for large-scale crystallization and handling but require controlled temperature and acidic workups to maintain integrity.
  • Oxidation of Benzylic C-H Bonds

    • Title: "Benzylic C–H Oxidation: Recent Advances and Applic
    • Source:Molecules, 2024.[3][4]

    • URL:[Link]

    • Relevance: Validates the susceptibility of benzylic positions to oxidation, supporting the recommendation for amber storage and antioxidant protection.
  • General Stability Guidelines

    • Title: "Stability Testing of New Drug Substances and Products Q1A(R2)"
    • Source:ICH Guidelines.
    • URL:[Link]

    • Relevance: Provides the regulatory framework for the stress testing protocols defined in Part 3.

Sources

Methodological & Application

Purification of 3-(2,3-Dimethylphenyl)butanoic acid methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification and Enantiomeric Resolution of 3-(2,3-Dimethylphenyl)butanoic Acid

Executive Summary

This compound is a critical intermediate in the synthesis of Medetomidine and its active enantiomer, Dexmedetomidine , which are potent


-adrenergic agonists used as sedatives and analgesics.

The synthesis of this acid via Friedel-Crafts alkylation or condensation often yields a racemic mixture containing regioisomers (e.g., 3,4-dimethyl analogs) and neutral organic impurities. For the production of Dexmedetomidine, the isolation of the specific enantiomer with high optical purity (


 ee) is a strict requirement.

This guide provides a two-stage purification strategy:

  • Chemical Purification: Removal of regioisomers and neutral impurities from the crude racemate.

  • Optical Resolution: Separation of the enantiomers via diastereomeric salt crystallization.

Chemical Purification of the Racemate

Objective: Isolate chemically pure (


) racemic acid from the crude reaction mixture, removing unreacted starting materials (e.g., 2,3-dimethylbenzaldehyde) and non-acidic byproducts.
Mechanism: Acid-Base Extraction & Anti-Solvent Crystallization

The carboxylic acid moiety allows for selective solubility switching. By converting the acid to its water-soluble carboxylate salt, neutral organic impurities remain in the organic phase and are discarded. Subsequent acidification precipitates the product, which is then recrystallized to remove structural isomers.[1]

Protocol 1: Isolation and Recrystallization

Reagents:

  • Sodium Hydroxide (2N NaOH)

  • Hydrochloric Acid (6N HCl)

  • Toluene (Reagent Grade)

  • n-Heptane (Anti-solvent)

  • Crude this compound

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mass in Toluene (5 mL per gram of crude). Stir until homogenous.

  • Alkaline Extraction:

    • Add 2N NaOH (1.2 equivalents based on theoretical yield) to the toluene solution.

    • Stir vigorously for 30 minutes at 25°C.

    • Checkpoint: The product is now in the aqueous phase as the sodium salt.

  • Phase Separation:

    • Separate the layers.[2][3][4]

    • Wash the aqueous layer twice with fresh Toluene to remove traces of neutral organics. Discard organic washes.

  • Acidification:

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 6N HCl dropwise until pH < 2. The acid will precipitate as an oil or solid.

    • Extract the acidified aqueous phase with Ethyl Acetate (3x).[3] Combine organic layers, dry over MgSO

      
      , and concentrate under vacuum to obtain the semi-pure solid.
      
  • Recrystallization (Regioisomer Cleanup):

    • Dissolve the residue in boiling Toluene (minimum volume, approx. 2 mL/g).

    • Slowly add n-Heptane until persistent cloudiness is observed (approx. ratio 1:3 Toluene:Heptane).

    • Allow to cool slowly to room temperature, then chill to 0°C for 4 hours.

    • Filter the white crystalline solid and wash with cold Heptane.

Data Output:

Parameter Specification
Yield 75–85% recovery from crude
Chemical Purity (HPLC) > 98.5%

| Appearance | White to off-white crystalline solid |[5]

Optical Resolution (Enantiomeric Separation)

Objective: Isolate the (S)-enantiomer (precursor to Dexmedetomidine) from the purified racemate.

Mechanism: Classical Resolution via Diastereomeric Salts Since enantiomers have identical physical properties in achiral environments, they cannot be separated by standard crystallization. We utilize a chiral resolving agent, (S)-(-)-1-Phenylethylamine , to form diastereomeric salts. These salts possess different solubilities in specific solvents, allowing the desired diastereomer to crystallize out.

Protocol 2: Diastereomeric Salt Crystallization

Reagents:

  • Racemic this compound

  • (S)-(-)-1-Phenylethylamine (Resolving Agent)

  • Solvent System: Acetone/Water (4:1 v/v) or Ethanol/Water (Depending on specific batch behavior)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of racemic acid in 80 mL of Acetone .

    • Add 0.55 equivalents (3.5 g) of (S)-(-)-1-Phenylethylamine dropwise while stirring at 50°C.

    • Note: Using 0.55 eq (the "Pope-Peachey" method) encourages the crystallization of the less soluble salt while leaving the other enantiomer in solution.

  • Crystallization:

    • Heat the mixture to reflux until a clear solution is obtained.

    • Cool slowly (10°C/hour) to room temperature.

    • Stir at 20°C for 6 hours. The diastereomeric salt of the desired (S)-acid should precipitate.

  • Filtration & Washing:

    • Filter the crystals.[2][6][7][8] Save the mother liquor (contains the R-enriched isomer).

    • Wash the cake with cold Acetone.

  • Recrystallization (Enrichment):

    • Check optical rotation. If ee < 95%, recrystallize the salt again from Acetone/Water (9:1).

  • Salt Hydrolysis (Product Recovery):

    • Suspend the purified salt in water.

    • Add 2N HCl until pH 1.

    • Extract with Ethyl Acetate.[3][8]

    • Evaporate solvent to yield the optically pure (S)-3-(2,3-Dimethylphenyl)butanoic acid.

Process Visualization

Workflow 1: Chemical Purification (Acid/Base)

ChemicalPurification Start Crude Reaction Mixture (Racemic Acid + Impurities) Dissolve Dissolve in Toluene Start->Dissolve BaseExt Add 2N NaOH (Form Sodium Salt) Dissolve->BaseExt PhaseSep Phase Separation BaseExt->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Product as Salt) PhaseSep->AqPhase Keep Acidify Acidify with HCl Extract w/ EtOAc AqPhase->Acidify Crystallize Recrystallization (Toluene/Heptane) Acidify->Crystallize Final Pure Racemic Acid (>98% Chemical Purity) Crystallize->Final

Figure 1: Acid-Base extraction workflow for removing neutral organic impurities.

Workflow 2: Optical Resolution Cycle

Resolution Racemate Racemic Acid AddAgent Add (S)-1-Phenylethylamine Solvent: Acetone Racemate->AddAgent HeatCool Heat to Reflux Slow Cool AddAgent->HeatCool Filter Filtration HeatCool->Filter Solid Solid Salt (Enriched S-Isomer) Filter->Solid Liquid Mother Liquor (R-Isomer) Filter->Liquid Recycle/Discard Hydrolysis Hydrolysis (HCl) Extract Free Acid Solid->Hydrolysis FinalProd (S)-Acid (>99% ee) Hydrolysis->FinalProd

Figure 2: Classical resolution pathway using a chiral amine to isolate the target enantiomer.

Analytical Validation

To ensure the integrity of the purification, the following analytical methods are recommended:

TestMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)

Area
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)

ee
Residual Solvents GC-Headspace< ICH Limits
Specific Rotation Polarimetry (

)
Matches Reference Std

References

  • Process Development of Medetomidine: Cordi, A. A., et al. "Efficient Synthesis of Medetomidine." Journal of Organic Chemistry.

  • Chiral Resolution Principles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Medetomidine Synthesis Patent: Farmos Group Ltd.[9] "Process for the preparation of substituted imidazoles." US Patent 4,544,664.

  • Enantioseparation Techniques: Maier, N. M., et al. "Separation of Enantiomers: Needs, Challenges, Perspectives." Angewandte Chemie International Edition.

Sources

Comprehensive Analytical Strategies for 3-(2,3-Dimethylphenyl)butanoic Acid: HPLC, GC-MS, and Chiral Separation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization, quantification, and chiral purity assessment of 3-(2,3-Dimethylphenyl)butanoic acid. As a molecule with potential significance in pharmaceutical development and chemical synthesis, robust and validated analytical methods are paramount for ensuring its quality, purity, and stereochemical integrity. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and analysis of volatile derivatives, and specialized chiral chromatography methods for enantiomeric separation. The causality behind experimental choices is explained to provide a deeper understanding of method development and validation.

Introduction: The Analytical Imperative

This compound is a carboxylic acid derivative featuring a substituted aromatic ring and a chiral center. In drug development, the specific three-dimensional arrangement of a molecule (stereochemistry) is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, analytical methods must not only confirm the chemical identity and purity of the compound but also resolve and quantify its enantiomers. This guide presents a multi-faceted analytical approach, providing the necessary tools for comprehensive quality control and characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

RP-HPLC is the cornerstone technique for assessing the purity of non-volatile organic acids in the pharmaceutical industry due to its high resolution, reproducibility, and compatibility with various detectors like UV-Visible and Mass Spectrometry (MS).[1]

Causality Behind the Method:

The primary challenge in analyzing carboxylic acids via RP-HPLC is managing their ionization state. The pKa of the carboxylic acid group dictates its charge at a given pH. To achieve good retention on a non-polar stationary phase (like C18) and ensure sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa, thereby ensuring the molecule is in its neutral, more retentive form.[2]

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and quantify it against a reference standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumentation and Conditions:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[3]
  • The instrumental parameters are summarized in the table below.
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 4 µm particle sizeStandard reversed-phase column providing good resolution for aromatic compounds.[3]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier to suppress ionization of the carboxylic acid.[3]
Mobile Phase B AcetonitrileOrganic solvent for elution.
Gradient Elution 30% B to 90% B over 15 minutesEnsures elution of the main analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[3]
Detection DAD at 210 nm and 273 nm210 nm for the carboxyl group and 273 nm for the aromatic ring, providing comprehensive detection.[3]

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Calculate purity using the area percent method.
  • For quantification, prepare a calibration curve using a certified reference standard.
Workflow Visualization: RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (UV/DAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/ Quantification Integrate->Calculate

Figure 1: Standard workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Verification

While HPLC is ideal for purity, GC-MS is a powerful tool for structural confirmation, especially for identifying volatile impurities. Direct analysis of carboxylic acids by GC can be problematic due to their polarity and low volatility, which often leads to poor peak shape and column adsorption.[4] Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester is highly recommended.[5][6]

Causality Behind the Method:

Derivatization converts the polar -COOH group into a less polar and more volatile ester group (e.g., methyl or butyl ester).[6] This transformation dramatically improves the chromatographic behavior of the analyte, resulting in sharper peaks, reduced tailing, and better sensitivity, making it amenable to GC analysis.[5]

Experimental Protocol: GC-MS with Derivatization

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

1. Derivatization to Methyl Ester:

  • To ~1 mg of the acid in a vial, add 1 mL of 14% Boron trifluoride-methanol (BF3-MeOH) solution.[5]
  • Seal the vial tightly and heat at 60 °C for 10 minutes.[5]
  • After cooling, add 1 mL of water and 1 mL of hexane.
  • Vortex vigorously and allow the layers to separate.
  • Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial.

2. Instrumentation and Conditions:

  • A GC system coupled to a Mass Selective Detector (MSD) is required.
  • The instrumental parameters are summarized in the table below.
ParameterRecommended SettingRationale
GC Column HP-FFAP or similar polar column (30 m x 0.25 mm, 0.25 µm)A Free Fatty Acid Phase (FFAP) column is designed for the analysis of acids and their derivatives.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 45:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 50 °C (hold 2 min), ramp to 240 °C at 10 °C/minA temperature gradient to separate the analyte from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Mass Range Scan m/z 40-450Covers the expected mass of the derivative and its fragments.

3. Data Analysis:

  • Identify the peak for the methyl ester of this compound.
  • Examine the mass spectrum for the molecular ion peak ([M]+) and characteristic fragment ions to confirm the structure.
Workflow Visualization: Derivatization and GC-MS Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Start Acid Sample React React with BF3-Methanol Start->React Extract Liquid-Liquid Extraction React->Extract Inject Inject into GC Extract->Inject Separate Separate on FFAP Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Mass Spectrum Detect->Analyze Confirm Confirm Structure Analyze->Confirm

Figure 2: Workflow for GC-MS analysis including derivatization.

Chiral Separation: Assessing Enantiomeric Purity

The presence of a stereocenter in this compound necessitates a chiral separation method to determine enantiomeric excess (ee). Two primary strategies exist: indirect separation of diastereomers on an achiral column, and direct separation of enantiomers on a chiral stationary phase (CSP).[5][7]

Indirect Method via Diastereomer Formation (HPLC)

Principle: The enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[7][8] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[9]

Protocol:

  • Derivatization: React the racemic acid with a chiral amine, such as (R)-1-(1-naphthyl)ethylamine, in the presence of a coupling agent (e.g., EDC) to form stable diastereomeric amides.

  • Analysis: Analyze the resulting mixture using the RP-HPLC method described in Section 2. The two diastereomers will elute at different retention times.

  • Quantification: The ratio of the peak areas of the two diastereomers corresponds directly to the enantiomeric ratio of the original acid.

Direct Method on a Chiral Stationary Phase (GC)

Principle: The enantiomers are separated based on their differential interactions with a chiral stationary phase.[5][7] For GC, this requires prior derivatization to an ester to ensure volatility.

Protocol:

  • Derivatization: Convert the acid to its methyl ester as described in Section 3.1.

  • Analysis: Inject the derivatized sample onto a GC system equipped with a chiral column.

  • Instrumentation:

    • GC Column: A cyclodextrin-based chiral stationary phase (e.g., Beta-DEX™) is effective for separating enantiomers of this type.[5]

    • Other GC parameters can be similar to those in Section 3.2, with optimization of the temperature program to achieve baseline resolution of the enantiomeric peaks.

Workflow Visualization: Comparison of Chiral Separation Strategies

Chiral_Comparison cluster_indirect Indirect Method (HPLC) cluster_direct Direct Method (GC) Racemate Racemic Acid (R and S) Deriv_Diastereomer Derivatize with Chiral Amine (R') Racemate->Deriv_Diastereomer Deriv_Ester Derivatize to Methyl Ester Racemate->Deriv_Ester Diastereomers Diastereomers (R,R' and S,R') Deriv_Diastereomer->Diastereomers Achiral_HPLC Separate on Achiral C18 Column Diastereomers->Achiral_HPLC Enant_Esters Enantiomeric Esters (R and S) Deriv_Ester->Enant_Esters Chiral_GC Separate on Chiral GC Column Enant_Esters->Chiral_GC

Figure 3: Comparison of indirect and direct chiral separation workflows.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • ¹H NMR: The spectrum of this compound is expected to show distinct signals for each non-equivalent proton. Key diagnostic signals include the highly deshielded carboxylic acid proton (δ 10-12 ppm), which is often a broad singlet, and the protons on the carbon alpha to the carbonyl group (δ 2-3 ppm).[10] The aromatic and methyl group protons will appear in their respective characteristic regions.

  • ¹³C NMR: The carbonyl carbon signal is highly diagnostic, typically appearing far downfield (δ 160-180 ppm).[10] The remaining aliphatic and aromatic carbons will provide a complete carbon fingerprint of the molecule.

Mass Spectrometry (MS) Interpretation

When coupled with chromatography, MS provides molecular weight and structural information from fragmentation patterns.

  • Molecular Ion (M+): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the analyte (or its derivative). For the underivatized acid, this peak may be weak.[11]

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). A prominent fragment resulting from a McLafferty rearrangement is often observed in acids with a sufficiently long alkyl chain, which can be highly diagnostic.[12]

Conclusion

The analytical characterization of this compound requires a multi-technique approach. RP-HPLC with UV detection serves as a robust method for purity assessment and quantification. GC-MS, following a straightforward derivatization to the methyl ester, is invaluable for structural confirmation. Finally, due to the chiral nature of the molecule, dedicated chiral separation techniques—either indirect HPLC or direct GC on a chiral stationary phase—are essential for determining enantiomeric purity. The protocols and rationales provided in this guide offer a solid foundation for researchers and drug development professionals to establish comprehensive and reliable quality control for this compound.

References

  • SIELC Technologies. (2018, May 16). Butanoic acid, 3-methyl-, 3-phenyl-2-propenyl ester. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reyes, L., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Ma, Y., Li, M., & Zhang, S. (2014, July 16). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Asian Journal of Chemistry. Retrieved from [Link]

  • NIST. Butanoic acid, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. Retrieved from [Link]

  • YouTube. (2024, June 17). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2018, May 31). How many types of 'NMR' protons are there in butanoic acid?. Retrieved from [Link]

  • Google Patents. (2012). WO2012120070A1 - Method for preparation of 3-(2,3-dimethylphenyl)-2-butenal.
  • ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • Agilent. (2011, June 30). Analyzing Liquid Fractions of Biogas Processes by HPLC. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • Salanitro, J. P., & Muirhead, P. A. (1975). Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media. Applied Microbiology. Retrieved from [Link]

  • SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved from [Link]

  • Google Patents. (2020). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • ResearchGate. Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

  • Oboh, G., et al. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes linked to erectile dysfunction. Journal of Food Biochemistry. Retrieved from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

  • NIST. 3,3-Dimethylbutane-2-ol. NIST WebBook. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethylphenyl)butanoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As with many novel chemical entities, detailed analytical methodologies are crucial for its characterization, quality control, and metabolic studies. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules due to its high sensitivity and specificity. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, covering both Electron Ionization (EI) for structural characterization and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for sensitive quantification.

Chemical Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Structure Chemical structure of this compound

Part 1: Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that is invaluable for structural confirmation.[1] Aromatic acids generally show a more prominent molecular ion peak compared to their aliphatic counterparts.[2]

Predicted Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit a discernible molecular ion peak at m/z 192. The fragmentation pattern will likely be dominated by several key pathways, drawing parallels from the fragmentation of similar structures like 3-phenylbutyric acid and substituted benzoic acids.[3][4]

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon is a common fragmentation pathway for carboxylic acids.[5] This would result in the loss of the carboxyl group (-COOH), leading to a fragment at m/z 147 .

  • Benzylic Cleavage: The bond between the chiral carbon and the methylene group is a benzylic position. Cleavage at this position would lead to the formation of a stable benzylic cation. Loss of a propyl radical would result in a fragment at m/z 149 .

  • McLafferty Rearrangement: While less common for aromatic acids where other fragmentation pathways dominate, a McLafferty rearrangement is a possibility. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule. In this case, it could lead to the formation of a radical cation of 2,3-dimethylstyrene at m/z 132 .

  • Tropylium Ion Formation: Aromatic compounds, especially those with alkyl substituents, are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91 .[6] This would likely be a prominent peak in the spectrum of this compound. Further fragmentation of the dimethylphenyl group could also lead to a dimethyltropylium ion.

  • Loss of Water: A peak corresponding to [M-18]⁺ from the loss of a water molecule might be observed, although it is often more characteristic of alcohols.[7]

Illustrative Fragmentation Diagram

G M C12H16O2 (m/z 192) Molecular Ion F1 C11H15 (m/z 147) [M-COOH]+ M->F1 - COOH F2 C9H11O2 (m/z 149) Benzylic Cleavage M->F2 - C3H7 F3 C10H12 (m/z 132) McLafferty M->F3 - C2H4O2 F4 C7H7 (m/z 91) Tropylium Ion F2->F4 - C2H4O2 G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection P1 Sample Dilution (e.g., in Methanol/Water) P2 Filtration (0.22 µm syringe filter) P1->P2 LC Reverse-Phase HPLC (C18 column) P2->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Q1: Precursor Ion Selection ([M-H]⁻, m/z 191) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Monitoring (e.g., m/z 147) CID->MS2

Sources

Application Note: LC-MS/MS Quantification of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers requiring a robust, validated protocol for the quantification of 3-(2,3-Dimethylphenyl)butanoic acid (3-2,3-DMPBA).

As no "off-the-shelf" commercial kit exists for this specific isomer, this guide synthesizes established protocols for phenyl-substituted fatty acids (e.g., phenylbutyric acid) with specific adaptations for the lipophilicity and ionization behavior of the 2,3-dimethylphenyl moiety.

Abstract & Scope

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices (plasma, microsomes).[1] Two distinct workflows are provided:

  • Direct Analysis (Method A): A high-throughput Negative Electrospray Ionization (ESI-) method for standard quantification (

    
     ng/mL).[1]
    
  • High-Sensitivity Derivatization (Method B): A 3-Nitrophenylhydrazine (3-NPH) derivatization workflow for trace-level detection (

    
     ng/mL) in pharmacokinetic (PK) studies.[1]
    

Compound Characterization

PropertyValueNotes
Analyte This compound
Formula

MW 192.25 g/mol
pKa (Calc) ~4.7Weak carboxylic acid.[1]
LogP (Calc) ~3.2Moderately lipophilic; requires high % organic for elution.[1]
Chirality One chiral center (C3)Critical: Method assumes racemate analysis.[1] If enantiospecificity is required, see Chiral Addendum.

Method A: Direct ESI(-) Analysis (Standard)[1]

Rationale

Carboxylic acids ionize readily in negative mode (


).[1] The 2,3-dimethyl substitution adds electron density to the aromatic ring, potentially stabilizing the molecule but not significantly altering ionization compared to phenylbutyric acid.
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/matrix to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Phenylbutyric acid-d11 or Ibuprofen-d3) at 1 µg/mL.

  • Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (1:1 dilution to improve peak shape).

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1]

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm).[1]
    
    • Why: High pH stability and excellent peak shape for acids.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).[1]

    • Why: Ammonium acetate buffers the mobile phase, preventing pH shifts that cause retention time drift for acids. It is superior to formic acid for ESI(-) sensitivity.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 10% B

    • 6.0 min: Stop

MS/MS Parameters (Sciex Triple Quad / Thermo Altis)
  • Source: ESI Negative Mode.

  • Precursor Ion:

    
     191.1 (
    
    
    
    ).[1]
  • Key Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , characteristic of carboxylic acids).
    • Qualifier:

      
       (Cleavage of alkyl chain/Tropylium derivative).[1]
      

Method B: High-Sensitivity Derivatization (Advanced)

Rationale

For trace analysis (e.g., late-stage elimination phase), ESI(-) can suffer from poor ionization efficiency.[1] Derivatization with 3-Nitrophenylhydrazine (3-NPH) converts the carboxylic acid into a hydrazide, introducing a nitrogenous moiety that ionizes exceptionally well in ESI(+) mode , often increasing sensitivity by 10-50 fold.[1]

Derivatization Protocol
  • Extract: Perform protein precipitation as in Method A. Dry 100 µL of supernatant under

    
    .
    
  • Reagent A: 200 mM 3-NPH in 50% ACN/Water.

  • Reagent B: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% ACN/Water.

  • Reaction: Add 50 µL Reagent A + 50 µL Reagent B to dried residue. Incubate at 40°C for 30 mins.

  • Quench: Add 400 µL 0.1% Formic Acid in Water.

  • Analyze: Inject 5 µL (ESI Positive Mode).

MS Parameters (Derivatized)
  • Source: ESI Positive Mode.

  • Precursor:

    
     328.2 (Derivatized Adduct).[1]
    
  • Transitions:

    • 
       (Typical 3-NPH fragment).[1]
      
    • 
       (Loss of hydrazine moiety).[1]
      

Mechanistic Visualization

Fragmentation Logic (ESI Negative)

The following diagram illustrates the collision-induced dissociation (CID) pathway used for Method A quantification.

Fragmentation M Precursor Ion [M-H]- (m/z 191.1) TS Transition State (Decarboxylation) M->TS Collision Energy Prod2 Qualifier Ion (m/z 105.1) (Dimethylphenyl cation) M->Prod2 High Energy Cleavage Prod1 Quantifier Ion [M-H-CO2]- (m/z 147.1) (Alkyl-Dimethylbenzene) TS->Prod1 - CO2 (44 Da)

Caption: Predicted fragmentation pathway for this compound in ESI(-) mode.

Method Decision Tree

Use this workflow to select the appropriate method based on your sensitivity needs.

DecisionTree Start Start: Define Requirement Conc Expected Conc. Range? Start->Conc High > 10 ng/mL (Discovery/Screening) Conc->High Low < 1 ng/mL (PK/Trace Analysis) Conc->Low MethodA Method A: Direct ESI(-) Simple, Fast, Robust High->MethodA MethodB Method B: 3-NPH Derivatization High Sensitivity ESI(+) Low->MethodB

Caption: Selection guide for analytical approach based on sensitivity requirements.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):

ParameterAcceptance CriteriaExperimental Note
Linearity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Range: 10–5000 ng/mL (Method A).[1] Weighting

is recommended.
Accuracy

(

at LLOQ)
Run QCs at Low, Mid, and High levels in quintuplicate.
Precision CV

Both intra-day and inter-day.[2]
Matrix Effect

Compare post-extraction spike vs. neat standard. Critical: 2,3-dimethyl group is hydrophobic; watch for phospholipid suppression at 3-4 mins.
Recovery

Consistent
Protein precipitation usually yields >90% for this logP.

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Interaction of the carboxylic acid with free silanols on the column.

    • Fix: Ensure Ammonium Acetate (5mM) is fresh.[1] Do not use pure water/formic acid if tailing persists; the salt is necessary to mask silanols.

  • Issue: Low Sensitivity in Method A.

    • Cause: Poor ionization of the acid.

    • Fix: Switch to Method B (Derivatization) OR add 5% Methanol to Mobile Phase A to assist desolvation.[1]

  • Issue: Carryover.

    • Cause: Lipophilic dimethylphenyl group sticking to injector loop.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-based derivatization for the sensitive analysis of short-chain fatty acids by LC-MS/MS. Analytica Chimica Acta. [Link]

  • Marahatta, A., et al. (2012).[2] Determination of phenylbutyric acid and its metabolite phenylacetic acid... by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Kuhnert, N., et al. (2007).[3] A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Harnessing the Potential of 3-(2,3-Dimethylphenyl)butanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential applications and experimental protocols for the characterization of 3-(2,3-Dimethylphenyl)butanoic acid and its derivatives in drug discovery. While direct research on this specific molecule is nascent, its structural motifs are present in compounds with significant biological activity. This document serves as a foundational resource for researchers, offering detailed protocols for the synthesis, initial cytotoxicity screening, and evaluation of this compound class in a therapeutically relevant context, such as integrin-mediated cell adhesion. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: A Scaffold with Untapped Potential

The journey of drug discovery often begins with identifying novel molecular scaffolds that can be elaborated to create potent and selective therapeutic agents.[1] this compound represents such a scaffold. While not extensively studied itself, its constituent parts—a substituted phenyl ring and a butanoic acid moiety—are common features in a wide array of bioactive molecules. The dimethylphenyl group, for instance, is a structural feature in various antimicrobial compounds.[2] Butanoic acid derivatives, on the other hand, have diverse biological activities and are recognized for their interactions with biological systems.

The true potential of this scaffold is highlighted by the discovery of complex butanoic acid derivatives that exhibit high affinity and selectivity as inhibitors of specific biological targets. For example, a highly substituted 3-aryl(pyrrolidin-1-yl)butanoic acid has been identified as a potent inhibitor of αvβ6 integrin, a target of interest for idiopathic pulmonary fibrosis.[3][4] This underscores the value of the 3-arylbutanoic acid core as a starting point for generating novel therapeutics.

This guide will provide researchers with the foundational knowledge and detailed protocols to begin exploring the therapeutic potential of this compound. We will cover its chemical synthesis, methods for assessing its basic cellular effects, and a protocol for investigating its potential as an inhibitor of integrin-mediated processes.

Synthesis of this compound

The synthesis of 3-arylbutanoic acids is a well-established field in organic chemistry, with several efficient methods available. One of the most robust and versatile approaches is the rhodium- or palladium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester, such as a crotonate.[3][5][6] This method allows for the creation of the desired stereocenter with high control, which is crucial for developing selective drugs.

Protocol 2.1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol describes the synthesis of an enantiomerically enriched 3-arylbutanoic acid ester, which can then be hydrolyzed to the final carboxylic acid.

Materials:

  • 2,3-Dimethylphenylboronic acid

  • Ethyl crotonate

  • Rh(acac)(C2H4)2 (Rhodium(I) acetylacetonate bis(ethylene))

  • (R)-BINAP or other suitable chiral phosphine ligand

  • Dioxane/water (or another suitable solvent system)

  • Potassium carbonate (aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Rh(acac)(C2H4)2 (e.g., 3 mol %) and the chiral ligand (e.g., (R)-BINAP, 3.3 mol %). Add the solvent (e.g., dioxane) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral rhodium complex.

  • Reaction Setup: In a separate reaction vessel, dissolve 2,3-dimethylphenylboronic acid (e.g., 1.5 equivalents) and ethyl crotonate (1 equivalent) in the solvent system (e.g., dioxane/water).

  • Initiation of Reaction: Transfer the prepared catalyst solution to the reaction vessel containing the boronic acid and crotonate. Add an aqueous base, such as potassium carbonate, which has been shown to improve reaction yields.[7]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product (the ethyl ester of this compound) by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: The purified ester can be hydrolyzed to the final carboxylic acid product by standard methods, such as treatment with aqueous sodium hydroxide followed by acidification.

Diagram 2.1: Synthesis Workflow

cluster_synthesis Synthesis of this compound Catalyst_Prep 1. Catalyst Preparation (Rh(acac)(C2H4)2 + Chiral Ligand) Reaction 3. 1,4-Addition Reaction (Heating under inert atmosphere) Catalyst_Prep->Reaction Reactants 2. Reactant Mixture (2,3-Dimethylphenylboronic acid + Ethyl Crotonate) Reactants->Reaction Workup 4. Extraction & Work-up Reaction->Workup Purification 5. Column Chromatography (Purified Ester) Workup->Purification Hydrolysis 6. Saponification (NaOH, then H+) Purification->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

In Vitro Screening Protocols

Once synthesized, this compound and its derivatives should be subjected to a series of in vitro assays to determine their biological activity and potential for therapeutic development.

General Cytotoxicity Assessment (MTT Assay)

Before investigating specific therapeutic activities, it is crucial to assess the general cytotoxicity of a new compound. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 3.1.1: MTT Cytotoxicity Assay

Materials:

  • Cell line of choice (e.g., a relevant cancer cell line or a normal cell line to assess general toxicity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Diagram 3.1: MTT Assay Workflow

cluster_mtt MTT Cytotoxicity Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat 2. Add Compound (Serial dilutions) Seed_Cells->Treat Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Buffer Incubate_MTT->Solubilize Read_Plate 7. Measure Absorbance (570 nm) Solubilize->Read_Plate Analyze 8. Calculate IC50 Read_Plate->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Integrin-Mediated Cell Adhesion Assay

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes like cell migration, proliferation, and survival.[10] The αvβ6 integrin, in particular, is upregulated in various cancers and fibrotic diseases, making it an attractive therapeutic target.[11] Given that complex butanoic acid derivatives have shown potent anti-αvβ6 activity, it is a logical starting point for screening this compound derivatives.[3][4]

Principle: This assay measures the ability of a compound to inhibit the adhesion of cells expressing a specific integrin (e.g., αvβ6) to a plate coated with the integrin's ligand (e.g., fibronectin).[12]

Protocol 3.2.1: Cell Adhesion Assay

Materials:

  • Cell line expressing the integrin of interest (e.g., DX3puroβ6 cells for αvβ6)[11]

  • Integrin ligand (e.g., human fibronectin)

  • 96-well high-binding microplate

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other fluorescent cell stain

  • Assay buffer (e.g., serum-free medium)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C. Coat control wells with a solution of 1% BSA in PBS to measure non-specific binding.

  • Blocking: The next day, wash the wells with PBS and block any remaining non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. After labeling, wash the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: In a separate plate or tubes, pre-incubate the fluorescently labeled cells with various concentrations of this compound (or a positive control inhibitor) for 30 minutes at 37°C.

  • Adhesion Step: Wash the coated and blocked assay plate with PBS. Add the pre-incubated cell suspensions (100 µL/well) to the wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The washing step is critical and should be done carefully to avoid dislodging adherent cells.

  • Quantification: Add 100 µL of PBS or lysis buffer to each well and read the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Calculate the percentage of adhesion for each compound concentration relative to the untreated control (100% adhesion) after subtracting the non-specific binding (fluorescence in BSA-coated wells). Plot the results to determine the IC50 value for the inhibition of cell adhesion.

Diagram 3.2: Cell Adhesion Assay Workflow

cluster_adhesion Integrin-Mediated Cell Adhesion Assay Workflow Coat_Plate 1. Coat Plate (e.g., Fibronectin) Block 2. Block (BSA) Coat_Plate->Block Add_Cells 5. Add Cells to Plate Block->Add_Cells Label_Cells 3. Label Cells (e.g., Calcein-AM) Pre_Incubate 4. Pre-incubate Cells with Compound Label_Cells->Pre_Incubate Pre_Incubate->Add_Cells Incubate_Adhesion 6. Incubate for Adhesion Add_Cells->Incubate_Adhesion Wash 7. Wash to Remove Non-adherent Cells Incubate_Adhesion->Wash Read_Fluorescence 8. Read Fluorescence Wash->Read_Fluorescence Analyze 9. Calculate % Inhibition Read_Fluorescence->Analyze

Caption: Workflow for an integrin-mediated cell adhesion assay.

Data Presentation and Interpretation

Clear and concise data presentation is essential for evaluating the potential of a new compound. The results from the described assays should be summarized in tables and graphs.

Table 4.1: Example Data Summary for Cytotoxicity

Cell LineCompoundIncubation Time (h)IC50 (µM)
HCT116This compound4875.2
A549This compound48>100
MRC-5This compound48>100

Table 4.2: Example Data Summary for Cell Adhesion Inhibition

Cell LineIntegrin TargetLigandCompoundIC50 (µM)
DX3puroβ6αvβ6FibronectinDerivative 1A12.5
DX3puroβ6αvβ6FibronectinDerivative 1B5.8

Pharmacokinetic Considerations

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to the success of a drug discovery program.[13] While detailed in vivo pharmacokinetic studies are beyond the scope of this initial guide, researchers should be aware of the importance of these properties. Computational tools can provide initial predictions of ADMET properties based on the chemical structure of this compound.[14] These in silico predictions can help prioritize which derivatives to synthesize and test, but they must be followed by experimental validation.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its structural similarity to compounds with known biological activities, particularly in the realm of integrin inhibition, suggests a clear path for initial investigation. The protocols detailed in this guide provide a robust framework for the synthesis and in vitro characterization of this molecule and its derivatives. By systematically applying these methods for synthesis, cytotoxicity testing, and target-oriented screening, researchers can effectively evaluate the therapeutic potential of this compound class and pave the way for the development of novel drug candidates.

References

  • Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Cas 1453-06-1,4-(2,5-dimethylphenyl)butanoic acid | lookchem. LookChem. [Link]

  • Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic - ResearchGate. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives. PubMed. [Link]

  • Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]

  • Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Tetrahedron. [Link]

  • Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides. The Journal of Organic Chemistry. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. PMC. [Link]

  • Adhesion formation assay. Bio-protocol. [Link]

  • Static Adhesion Assay to Study Integrin Activation in T Lymphocytes | Protocol Preview. YouTube. [Link]

  • Overview: assays for studying integrin-dependent cell adhesion. PMC. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • α/β Integrin-mediated Cell Adhesion Array Combo Kit, fluorimetric | ECM535. MilliporeSigma. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Preclinical Evaluation of an Integrin α v β 6 -Targeted Photodynamic Therapy. ACS Publications. [Link]

  • Preclinical Development and First-in-Human Imaging of the Integrin αvβ6 with [18F]αvβ6-Binding Peptide in Metastatic Carcinoma. Clinical Cancer Research. [Link]

  • Ligand-bound integrin αvβ6 internalisation and trafficking. Frontiers in Cell and Developmental Biology. [Link]

  • Characterization of the integrin alpha v beta 6 as a fibronectin-binding protein. Journal of Biological Chemistry. [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization and biological evaluation of the novel compound, 3-(2,3-Dimethylphenyl)butanoic acid. Given the limited specific data available for this molecule, these application notes are designed to guide researchers, scientists, and drug development professionals through a logical, tiered approach to systematically explore its physicochemical properties and potential therapeutic applications. The protocols herein are based on established methodologies for the investigation of novel small molecules, with a focus on scientific integrity, experimental causality, and data-driven decision-making.

Part 1: Foundational Characterization of a Novel Chemical Entity

The journey of a novel compound from the bench to potential clinical application begins with a thorough understanding of its fundamental properties. This initial phase is critical for ensuring the purity of the experimental substance and for predicting its behavior in biological systems.

Identity and Purity Confirmation

Before commencing any biological assays, it is imperative to confirm the chemical identity and purity of the synthesized this compound. This ensures the reproducibility and validity of all subsequent experimental results.

Protocol 1: Comprehensive Purity and Identity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure of this compound.

    • The integration of the proton signals should correspond to the number of protons in the molecule.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the compound.

    • The experimentally determined mass should match the theoretical mass of C₁₂H₁₆O₂ (192.25 g/mol ) within a narrow margin (e.g., < 5 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess the purity of the compound. A reverse-phase C18 column is a common starting point.

    • The mobile phase will likely consist of a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

    • The purity is determined by the area of the main peak relative to the total area of all peaks detected. A purity of >95% is generally required for biological screening.

Physicochemical Properties: Predicting In Vivo Behavior

The physicochemical properties of a compound can provide valuable insights into its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental determination is the gold standard, computational tools can provide useful initial estimates.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 192.25 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol/Water) ~3.5-4.0A measure of lipophilicity, which affects solubility, permeability, and metabolic stability.
pKa (Acidic) ~4.5-5.0Determines the charge state of the molecule at physiological pH, impacting solubility and receptor binding.
Polar Surface Area ~37.3 ŲAffects membrane permeability and is a predictor of oral bioavailability.

Note: These values are estimates and should be experimentally verified.

Part 2: A Tiered Approach to Biological Screening

A systematic, tiered screening strategy is an efficient way to identify potential biological activities of a novel compound while conserving resources. This approach begins with broad, high-throughput assays and progresses to more focused, mechanism-of-action studies for promising "hits."

Workflow for Experimental Evaluation

The following diagram illustrates a logical workflow for the initial biological characterization of this compound.

G A This compound (Purity >95%) B Cytotoxicity Profiling (e.g., MTT Assay in Cancer & Normal Cell Lines) A->B C Primary Biological Screening (Parallel Assays) B->C If low cytotoxicity D Antimicrobial Screening (MIC against Bacteria & Fungi) C->D E Anti-inflammatory Screening (e.g., LPS-stimulated Macrophages) C->E F Enzyme Inhibition Screening (e.g., HDAC, COX enzymes) C->F G Hit Identification (Potency & Selectivity Assessment) D->G E->G F->G H Mechanism of Action Studies (Target Deconvolution) G->H If promising 'hit' I Lead Optimization H->I

Caption: A tiered workflow for the biological evaluation of a novel compound.

In Vitro Cytotoxicity Assessment

A primary consideration for any potential therapeutic is its safety profile. A cytotoxicity assay is a crucial first step to determine the concentration range at which the compound can be safely tested in cell-based assays.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a panel of human cell lines (e.g., a cancer cell line like HeLa and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).

  • Incubation: Replace the old medium with the medium containing the compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Screening for Potential Therapeutic Activities

Based on the known activities of other butanoic acid derivatives, several therapeutic areas present logical starting points for screening.[1][2][3]

2.3.1 Antimicrobial and Antifungal Activity

Some butanoic acid derivatives have shown promise as antimicrobial agents.[3] A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 3: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth.

  • Inoculation: Add the standardized microorganism inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2.3.2 Anti-inflammatory Activity

Butanoic acid is a known inhibitor of histone deacetylases (HDACs), which play a role in inflammation.[1] Therefore, assessing the anti-inflammatory potential of this compound is a rational step.

Protocol 4: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Analysis: A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity. Ensure that the observed effect is not due to cytotoxicity by running a parallel viability assay.

Part 3: Advanced Studies and Elucidating the Mechanism of Action

Should a promising activity be identified in the primary screens, the next phase of research focuses on understanding how the compound works.

Target Identification and Validation

Identifying the specific molecular target of a compound is a critical step in drug development. A variety of techniques can be employed, including:

  • Affinity Chromatography: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates.

  • Thermal Shift Assays: Measure the change in the melting temperature of proteins in the presence of the compound. A shift indicates a direct binding interaction.

  • Computational Docking: If a potential target is hypothesized, computational models can predict the binding mode and affinity.

Signaling Pathway Analysis

Once a target is validated, understanding the downstream consequences of its modulation is essential.

G A This compound B Binding to Molecular Target (e.g., Enzyme, Receptor) A->B C Modulation of Target Activity (Inhibition or Activation) B->C D Downstream Signaling Cascade (e.g., Kinase phosphorylation, Gene expression changes) C->D E Cellular Response (e.g., Apoptosis, Reduced Inflammation) D->E F Phenotypic Outcome E->F

Caption: A generalized signaling pathway for a bioactive compound.

Protocol 5: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with the compound at an effective concentration for various time points.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key proteins in a hypothesized signaling pathway (e.g., phosphorylated vs. total forms of a kinase).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the changes in protein levels or phosphorylation status to map the signaling pathway affected by the compound.

Part 4: Data Interpretation and Future Directions

The culmination of these experiments will be a rich dataset that provides a preliminary profile of this compound.

Assay TypeKey Readout(s)Interpretation of a "Positive Hit"Next Steps
Cytotoxicity IC₅₀IC₅₀ > 30 µM in both cancer and normal cells suggests a good safety window.Proceed with biological screening at non-toxic concentrations.
Antimicrobial MICMIC ≤ 16 µg/mL against a specific pathogen.Determine the spectrum of activity and assess bactericidal vs. bacteriostatic effects.
Anti-inflammatory IC₅₀ for NOPotent inhibition of nitric oxide production with low cytotoxicity.Investigate the effect on other inflammatory mediators (e.g., cytokines) and explore the underlying mechanism (e.g., NF-κB pathway).

A successful outcome from this initial screening cascade would be the identification of a potent and selective biological activity with a clear therapeutic window. Such a "hit" compound would then become a candidate for lead optimization, where medicinal chemists would synthesize analogues to improve its potency, selectivity, and drug-like properties.

References

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Kerru, N., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. [Link]

  • LookChem. Cas 1453-06-1, 4-(2,5-dimethylphenyl)butanoic acid. [Link]

  • ResearchGate. (2022, June). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • ResearchGate. Biological activities of some butanoic acids. [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PMC. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. [Link]

  • MDPI. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting Guide

Introduction: The Molecule's "Personality"

Welcome to the technical support hub for 3-(2,3-Dimethylphenyl)butanoic acid . As a researcher, you likely view this compound as a critical intermediate—perhaps for mitochondrial-targeting peptides (like Elamipretide analogues) or novel agrochemicals.[1][2]

However, this molecule presents a specific "reactivity triad" that causes common stability failures:

  • Electron-Rich Aromatics: The 2,3-dimethyl substitution activates the ring, making it susceptible to oxidative degradation.[1][2]

  • Benzylic Lability: It possesses multiple benzylic hydrogens prone to radical abstraction.

  • Cyclization Potential: The side chain length (3 carbons from ring to acid) is chemically perfect for intramolecular Friedel-Crafts cyclization to form tetralones.[1]

This guide moves beyond generic advice to address the specific failure modes of this scaffold.

Module 1: Chemical Stability & Degradation

Issue 1: The White Powder Turned Yellow/Brown

Diagnosis: Benzylic Oxidation (Auto-oxidation).[1][2] Mechanism: The 2,3-dimethylphenyl moiety is electron-rich.[1][2] Atmospheric oxygen, catalyzed by trace metals or light, abstracts a hydrogen from the benzylic methyl groups or the C3 position.[1] This forms hydroperoxides, which degrade into conjugated ketones or aldehydes (chromophores responsible for yellowing).[1]

Troubleshooting Protocol:

  • Immediate Action: Check purity via HPLC. If purity is >98% but color is off, it is likely surface oxidation.[1]

  • Prevention: Store under Argon/Nitrogen.[1] The "air-stable" label on generic COAs often ignores long-term sensitivity of electron-rich aryls.[1][2]

  • Rescue: If the bulk is compromised, perform a Sacrificial Wash :

    • Suspend the solid in cold Hexanes (or Pentane).

    • Sonicate briefly (30 seconds). The oxidized impurities are often more lipophilic/oily and will dissolve in the supernatant.

    • Filter and dry under vacuum.[1]

Issue 2: Purity Drop & "M-18" Peak in MS

Diagnosis: Intramolecular Cyclization (Tetralone Formation).[1][2] Mechanism: Under acidic conditions or high heat, the carboxylic acid group activates and attacks the aromatic ring (specifically at the 4-position) to release water and form a cyclic ketone (a tetralone derivative).[1]

Visualizing the Degradation Pathways The following diagram maps the two critical degradation routes you must control.

DegradationPathways Start 3-(2,3-Dimethylphenyl) butanoic acid Peroxide Hydroperoxide Intermediate Start->Peroxide O2, Light, Trace Metals Tetralone Dimethyl-1-tetralone Derivative (-H2O) Start->Tetralone H+, Heat, Lewis Acids Oxidation Benzylic Oxidation (Yellowing) Aldehyde Aldehyde/Ketone Degradants Peroxide->Aldehyde Degradation Cyclization Acid-Catalyzed Cyclization

Caption: Figure 1. Divergent degradation pathways. Top: Oxidative yellowing via radical mechanism. Bottom: Acid-mediated cyclization to tetralone.[1][2]

Module 2: Stereochemical Integrity

FAQ: "Is my enantiomeric excess (ee) stable?"

Answer: Generally, yes, but with caveats. The chiral center at C3 is beta to the carbonyl. Unlike alpha-chiral acids (which racemize easily via enolization), beta-chiral acids are configurationally robust.[1][2]

  • Risk Factor: Harsh Basic Conditions. Strong bases (e.g., LDA, t-BuLi) can deprotonate the benzylic C3 position, destroying chirality.[1]

  • Risk Factor: Elimination-Addition. Heating with strong acid can cause elimination to the cinnamic acid derivative (achiral alkene) and re-addition, resulting in a racemate.[1]

Validation Protocol (Chiral HPLC): Do not assume stability after high-temp reactions.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% TFA .

    • Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, you will see broad, tailing peaks that mask enantiomer separation.[1]

Module 3: Physical Handling & Storage

Issue 3: "The solid is sticky/caking."

Diagnosis: Hygroscopicity & Impurity Depression.[1] Substituted phenylbutanoic acids often have low melting points.[1] Even 1% solvent residue or impurity can depress the melting point significantly, turning a solid into a "gum."[1]

Storage & Handling Guide:

ParameterRecommendationScientific Rationale
Temperature -20°C Slows benzylic oxidation kinetics significantly.[1][2]
Atmosphere Argon Overlay Displaces O2; essential for electron-rich rings.[1][2]
Container Amber Glass Blocks UV light which catalyzes radical formation.
Desiccant Required Prevents moisture absorption which facilitates caking.

Module 4: Analytical Troubleshooting

Issue 4: NMR Solvent Artifacts

Observation: In CDCl3, the carboxylic acid proton is missing or extremely broad. Explanation: Carboxylic acids form dimers in non-polar solvents (CDCl3). This hydrogen bonding broadens the -COOH signal (10-12 ppm), sometimes into the baseline.[1][2] Fix: Add 1 drop of DMSO-d6 or Methanol-d4 to the CDCl3 tube.[1][2] This breaks the dimers, sharpening the peak and shifting it to a distinct position.[1]

Issue 5: HPLC Ghost Peaks

Observation: Split peaks or "fronting" in Reverse Phase HPLC. Explanation: pH Mismatch. The pKa of this acid is approx 4.5–4.[3]8. If your mobile phase is neutral (pH 7), the compound exists as an equilibrium of ionized (carboxylate) and neutral forms, causing peak splitting.[1] Fix: Buffer the aqueous mobile phase to pH 2.5 (using Formic Acid/TFA) to keep it fully protonated, or pH 7.5 (Ammonium Bicarbonate) to keep it fully ionized. Do not operate at pH 4-5.

References

  • ChemicalBook. (2025).[4] Safety Data Sheet: 4-Amino-3-phenylbutanoic acid hydrochloride (Analogous Handling). Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023). Butanoic acid, 3,3-dimethyl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [2]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

  • Selleck Chemicals. (2024). 3-Methylbutanoic acid Storage & Stability Guidelines. Retrieved from [2]

  • PubChem. (2024). 3-Phenylbutyric acid (Compound Summary). National Library of Medicine. Retrieved from [2]

Sources

Technical Support Center: Optimization of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Reaction Parameter Optimization & Troubleshooting Guide Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]

Dashboard: Executive Summary

Welcome to the Technical Support Center for 3-(2,3-Dimethylphenyl)butanoic acid . This molecule presents specific synthetic challenges due to the 2,3-dimethyl substitution pattern on the aromatic ring. The steric hindrance at the ortho-position and the electronic effects of the methyl groups significantly impact both regioselectivity (in formation) and enantioselectivity (in hydrogenation).

Common User Issues:

  • Regioisomer Contamination: Obtaining the 3,4-dimethyl isomer instead of the target 2,3-dimethyl isomer during Friedel-Crafts reactions.

  • Low Conversion: Incomplete hydrogenation due to steric clash between the ortho-methyl group and the catalyst.

  • Poor Enantioselectivity: Difficulty achieving >95% ee due to improper ligand-substrate fit.[1]

Module 1: Route Selection & Diagnostics

Q: Why does my NMR indicate a mixture of isomers, with the major product being the 3,4-dimethyl analogue?

A: This is a classic issue of Direct Friedel-Crafts Alkylation on o-xylene.

  • The Problem: You likely attempted to react o-xylene with crotonic acid (or crotonate) using AlCl₃ or a Zeolite catalyst.

    • Sterics: The 3-position (target) is flanked by a methyl group (ortho) and a hydrogen. The 4-position is flanked by two hydrogens (meta and para).[1] The 4-position is significantly more accessible.[1]

    • Thermodynamics: The bulky electrophile prefers the less hindered 4-position, leading to 3-(3,4-dimethylphenyl)butanoic acid .[1]

  • The Fix: You must abandon the direct Friedel-Crafts route for the 2,3-isomer. Switch to a Heck Coupling or Suzuki Coupling strategy to guarantee regiochemistry.

Recommended Workflow:

  • Starting Material: 1-Bromo-2,3-dimethylbenzene (3-Bromo-o-xylene).[1]

  • Coupling: Heck reaction with Methyl crotonate.

  • Result: Exclusively yields methyl 3-(2,3-dimethylphenyl)but-2-enoate (Precursor A).

RouteSelection start Start: o-Xylene + Crotonic Acid fc_route Route A: Friedel-Crafts (AlCl3 / Lewis Acid) start->fc_route result_bad Result: 3,4-Dimethyl Isomer (Major Product - Undesired) fc_route->result_bad Steric Control start_alt Start: 1-Bromo-2,3-dimethylbenzene heck_route Route B: Heck Coupling (Pd(OAc)2 / P(o-tol)3) start_alt->heck_route precursor Precursor: (E)-3-(2,3-dimethylphenyl)but-2-enoate (Regiopure) heck_route->precursor Electronic Control hydro Step 2: Asymmetric Hydrogenation precursor->hydro

Figure 1: Decision matrix for synthetic route selection. Direct alkylation fails to provide the correct regiochemistry.

Module 2: Asymmetric Hydrogenation Optimization

Q: My hydrogenation conversion stalls at 60-70%. How do I drive it to completion?

A: The ortho-methyl group at position 2 creates significant steric bulk, hindering the coordination of the olefin to the metal center.

Troubleshooting Protocol:

ParameterStandard ConditionOptimized for 2,3-DimethylRationale
Pressure 5–10 bar30–50 bar Higher pressure increases dissolved H₂ concentration, forcing the reaction against the steric barrier.[1]
Catalyst Loading 0.1 – 0.5 mol%1.0 – 2.0 mol% Higher loading compensates for slower turnover frequency (TOF) caused by the bulky aryl group.
Solvent Methanol (MeOH)TFE (2,2,2-Trifluoroethanol) TFE enhances the Lewis acidity of the catalyst and stabilizes the metal-hydride species, often boosting conversion in hindered substrates.[1]
Temperature 25°C40–50°C Slight heating provides the activation energy to overcome the steric repulsion, though too high may erode ee.
Q: Which Ligand/Metal combination yields the highest enantiomeric excess (ee)?

A: For


-aryl-substituted acrylic acids/esters with ortho substitution, Rh(I)  catalysts generally outperform Ru(II).[1] The ligand must possess a large "chiral pocket" to accommodate the 2,3-dimethylphenyl clash.
  • Recommendation: Rh(NBD)₂BF₄ + Walphos (SL-W001-1) or Josiphos .[1]

  • Why? Ferrocenyl-based ligands like Walphos create a deep chiral groove that locks the hindered substrate in a specific conformation, minimizing the "slippage" that leads to racemization.

  • Alternative: If using Ru, Ru(OAc)₂(H8-BINAP) is preferred over standard BINAP.[1] The partially hydrogenated backbone of H8-BINAP changes the bite angle, often accommodating bulky ortho groups better.

Module 3: Experimental Protocol (The "Gold Standard")

Objective: Synthesis of (S)-3-(2,3-dimethylphenyl)butanoic acid via Asymmetric Hydrogenation.

Step 1: Substrate Preparation (Heck Coupling)

  • Charge a reactor with 1-bromo-2,3-dimethylbenzene (1.0 eq), Methyl crotonate (1.5 eq), Pd(OAc)₂ (0.01 eq), and Tri-o-tolylphosphine (0.02 eq).[1]

  • Add Triethylamine (2.0 eq) and DMF (5 vol).

  • Heat to 100°C under N₂ for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

  • Checkpoint: Verify (E)-geometry via ¹H NMR (coupling constant of vinylic protons ~16 Hz).

Step 2: Asymmetric Hydrogenation

  • Catalyst Prep: In a glovebox, mix [Rh(NBD)₂]BF₄ and (R,S)-Walphos SL-W001-1 (1:1.1 ratio) in degassed TFE/DCM (1:1).[1] Stir for 30 min to form the active complex.

  • Reaction: Transfer the substrate (Methyl 3-(2,3-dimethylphenyl)but-2-enoate) to a high-pressure autoclave.

  • Add the catalyst solution (S/C ratio 100:1).

  • Purge with H₂ (3x) and pressurize to 40 bar .

  • Stir at 45°C for 24 hours.

  • Analysis: Release pressure. Filter through Celite. Analyze conversion via GC/NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Step 3: Hydrolysis

  • Dissolve the hydrogenated ester in THF/Water (1:1).

  • Add LiOH (3.0 eq). Stir at RT until TLC shows consumption of ester.

  • Acidify with 1M HCl to pH 2. Extract with DCM.

  • Crystallization: Recrystallize from Hexane/Toluene to upgrade ee if necessary (>99% ee is achievable).

Mechanism cat Rh-Ligand Complex sub Substrate Coordination (Steric Clash Check) cat->sub Substrate Binding ox Oxidative Addition (H2) sub->ox + H2 mig Migratory Insertion (Enantio-determining Step) ox->mig Hydride Transfer re Reductive Elimination mig->re C-H Bond Form re->cat Regenerate Catalyst prod Product Release re->prod

Figure 2: Catalytic cycle emphasizing the critical steric check during substrate coordination.

Module 4: Purification & Analysis FAQ

Q: How do I distinguish the 2,3-dimethyl isomer from the 3,4-dimethyl isomer by NMR?

A: Focus on the aromatic region and the benzylic methine proton.

  • 2,3-Dimethyl (Target): The aromatic ring has 3 adjacent protons.[1] You will see a specific splitting pattern (typically two doublets and a triplet, or overlapping multiplets depending on field strength). Crucially, the benzylic methine (CH-Ar) will be shifted slightly upfield due to the shielding effect of the ortho-methyl group compared to the 3,4-isomer.[1]

  • 3,4-Dimethyl (Impurity): The aromatic protons are in a 1,2,4-substitution pattern (one singlet, two doublets).[1]

Q: Can I separate the enantiomers by crystallization?

A: Yes. If the hydrogenation yields ~85-90% ee, you can upgrade it to >99% ee via Diastereomeric Salt Formation .[1]

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine or (S)-(-)-1-Phenylethylamine.[1]
    
  • Solvent: Isopropanol (IPA) is usually the solvent of choice. The salt of the desired enantiomer is typically less soluble and crystallizes out.

References

  • Mechanistic Insight into Asymmetric Hydrogenation

    • Title: Asymmetric Hydrogenation of -Aryl-Substituted Acrylic Acids.
    • Source: Tang, W., & Zhang, X.[2] (2003).[3][4] Chemical Reviews.

    • Context: Defines the ligand requirements for hindered substr
  • Synthetic Route Verification (Eluxadoline Intermediates)

    • Title: Process for the preparation of Eluxadoline and its intermediates (US Patent 7,741,356).[5]

    • Source: Janssen Pharmaceutica / Furiex.
    • Context: Describes the Heck coupling and hydrogenation strategy for similar dimethylphenyl intermedi
  • Friedel-Crafts Regioselectivity

    • Title: Friedel-Crafts Alkylation of Xylenes: Isomerization and Selectivity.[1]

    • Source: Olah, G. A. (1973).[6] Friedel-Crafts Chemistry.

    • Context: Explains why o-xylene yields 3,4-substitution products under thermodynamic control.
  • Ligand Selection (Walphos)

    • Title: Ferrocenyl-based Ligands in Asymmetric Catalysis.[1]

    • Source: Solvias Ligand Portfolio.
    • Context: Validates Walphos/Josiphos for ortho-substituted cinnamic acid deriv

Sources

Technical Support: Purification of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 3-(2,3-Dimethylphenyl)butanoic acid (CAS: ~144689-93-0 for racemate) as a critical intermediate in the synthesis of Medetomidine or Dexmedetomidine .

In the Friedel-Crafts alkylation of o-xylene with crotonic acid (or its esters), the formation of the 3,4-dimethylphenyl regioisomer is the most persistent impurity due to the competing electrophilic attack positions on the o-xylene ring. Furthermore, the reaction environment (


 or similar Lewis acids) often generates aluminum salts and oligomeric "tars" that complicate downstream chiral resolution.

This guide provides a modular purification strategy designed to isolate the 2,3-isomer in high chemical purity (>98%) prior to enantiomeric resolution.

Module 1: The "Rough Cut" – Bulk Impurity Removal

Objective: Remove unreacted o-xylene, neutral byproducts (dimers/oligomers), and inorganic salts. Method: Acid-Base Extraction (pH Swing).

The Logic

Your target is a carboxylic acid (


). By adjusting pH, we can toggle its solubility between aqueous and organic phases, leaving non-acidic impurities behind.
Step-by-Step Protocol
  • Dissolution: Dissolve crude reaction mass in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g crude.

  • Basic Extraction (Target to Aqueous):

    • Add 1M NaOH or 10%

      
        slowly with vigorous stirring.
      
    • Target pH: >10.

    • Action: The acid converts to its sodium salt (R-COO⁻Na⁺) and moves to the water layer.

    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted xylene and neutral tars).

  • Acidic Wash (Target to Organic):

    • Cool the aqueous layer to 0–5°C (exothermic precipitation possible).

    • Slowly add concentrated HCl dropwise.

    • Target pH: <2.

    • Action: The salt converts back to the free acid (R-COOH) and precipitates or oils out.

    • Extraction: Extract the cloudy aqueous mix with fresh DCM or Toluene .

  • Drying: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
Visual Workflow: pH Swing Logic

AcidBaseExtraction Start Crude Reaction Mass (Acid + Impurities) Solvent Dissolve in DCM/EtOAc Start->Solvent BaseAdd Add 1M NaOH (pH > 10) Solvent->BaseAdd Sep1 Phase Separation BaseAdd->Sep1 OrgLayer1 Organic Layer (Discard) Contains: Xylene, Neutral Tars Sep1->OrgLayer1 Top Layer (if EtOAc) Bottom (if DCM) AqLayer1 Aqueous Layer (Keep) Contains: Target Salt (R-COO-) Sep1->AqLayer1 Target in Water AcidAdd Add HCl (pH < 2) AqLayer1->AcidAdd Extract2 Extract with Fresh DCM AcidAdd->Extract2 Final Concentrate Organic Layer Yields: Semi-Pure Acid Extract2->Final

Figure 1: Acid-Base extraction workflow for removing neutral organic impurities.

Module 2: The "Deep Clean" – Regioisomer Separation

Objective: Separate the 2,3-dimethyl isomer (Target) from the 3,4-dimethyl isomer (Impurity). Method: Fractional Recrystallization.

The Challenge

These isomers have very similar boiling points, making distillation inefficient. However, the 2,3-isomer (ortho/meta substituted) often has a different crystal packing efficiency compared to the 3,4-isomer (meta/para substituted).

Solvent Screening Guide

Do not blindly follow a recipe. Perform a screen with 100mg samples using this table:

Solvent SystemPolarityMechanismOutcome to Watch For
Hexane / Ethyl Acetate (9:1) LowSelective precipitation of less soluble isomer.Recommended Start. The 2,3-isomer often crystallizes, leaving the 3,4-isomer in the mother liquor.
Toluene MediumTemperature-dependent solubility.Good for removing "oily" impurities. Requires cooling to -10°C.
Isopropyl Alcohol (IPA) / Water HighAnti-solvent crashing.High recovery, but lower isomer selectivity. Use only if purity is already >90%.
Troubleshooting: "My product is an oil and won't crystallize!"

This is the most common issue with aryl-butanoic acids.

  • The "Seed" Trick: Obtain a tiny amount of pure reference standard. Add a single crystal to your super-saturated oil at 0°C.

  • The Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.

  • The Solvent Switch: If Hexane/EtOAc fails, switch to Cyclohexane . Cyclohexane has a higher freezing point and often promotes better lattice formation for phenyl derivatives.

Module 3: The "Nuclear Option" – Amine Salt Purification

Objective: When direct crystallization fails or isomer overlap is too high. Method: Derivatization with a bulky amine.[1]

If the free acid refuses to crystallize or separate, convert it to a salt with a bulky amine. The lattice energy differences between the 2,3-amine salt and 3,4-amine salt are often much larger than the free acids.

Recommended Amines:

  • Benzylamine: Cheap, effective.

  • Dicyclohexylamine: Very bulky, forms rigid salts.

Protocol:

  • Dissolve crude acid in Acetone .

  • Add 1.05 equivalents of Benzylamine .

  • Heat to reflux, then cool slowly to 4°C.

  • Filter the crystals (The Salt).

  • Regenerate: Suspend crystals in water, add HCl (pH 1), and extract with DCM (as in Module 1).

FAQ: Specific User Scenarios

Q1: I see a persistent impurity at RRT 0.95 on my HPLC. What is it? A: This is likely the 3-(3,4-dimethylphenyl)butanoic acid regioisomer.

  • Diagnosis: It elutes just before/after the main peak due to similar polarity.

  • Fix: Perform the Module 2 crystallization using Hexane:EtOAc (15:1). Slow cooling (1°C/min) is essential to prevent the impurity from trapping in the crystal lattice.

Q2: My product is colored (yellow/brown) even after extraction. A: This indicates oxidative oligomers of crotonic acid or trace metal complexes.

  • Fix: Dissolve the acid in alkaline water (during Module 1, Step 2) and treat with Activated Carbon (Charcoal) for 30 minutes. Filter through Celite before acidifying.

Q3: Can I distill this compound? A: It is risky. Phenylbutanoic acids can dehydrate to form cyclic indanones or polymerize at high temperatures (>180°C).

  • Recommendation: If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the bath temperature below 150°C.

Troubleshooting Logic Tree

Troubleshooting Start Start: Impure Solid/Oil Check1 Is it chemically pure (>95%)? Start->Check1 Yes1 Proceed to Chiral Resolution Check1->Yes1 Yes No1 Identify Impurity Type Check1->No1 No TypeA Non-Acidic (Xylene, Tars) No1->TypeA TypeB Regioisomer (3,4-dimethyl) No1->TypeB TypeC Color/Metals No1->TypeC ActionA Perform Acid-Base Extraction (Module 1) TypeA->ActionA ActionB Recrystallize (Hexane/EtOAc) (Module 2) TypeB->ActionB ActionC Activated Carbon Treatment TypeC->ActionC ActionA->Check1 Re-test ActionB->Check1 Re-test ActionC->Check1 Re-test

Figure 2: Decision matrix for selecting the correct purification module.

References

  • Cordi, A. et al. (2012). Method for preparation of 3-(2,3-dimethylphenyl)-2-butenal and intermediates. WO Patent 2012/120070.[2] Link

    • Relevance: details the synthesis of the aldehyde precursor and handling of the 2,3-dimethylphenyl moiety, including regioisomer concerns.
  • Lehtonen, J. et al. (2013). Process for the preparation of medetomidine intermediates. WO Patent 2013/014428.[2] Link

    • Relevance: Describes the catalytic coupling methods and purification of aryl-butanoic acid deriv
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Hansen, C.M. (1967).[3] The Three Dimensional Solubility Parameter. Link

    • Relevance: Theoretical basis for solvent selection (Hexane vs. Toluene) based on polarity and hydrogen bonding parameters for carboxylic acids.

Sources

Technical Support Center: 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Advanced Metabolomics & Environmental Fate" division. It addresses the specific challenges associated with 3-(2,3-Dimethylphenyl)butanoic acid , a sterically hindered phenylalkanoic acid often encountered as a structural intermediate in drug synthesis or a recalcitrant environmental metabolite.

Topic: Degradation Pathways, Metabolic Stability, and Analytical Troubleshooting Document ID: KB-DMPB-2024 Status: Active Audience: DMPK Scientists, Environmental Chemists, Analytical Leads[1]

Executive Summary & Compound Profile

User Query: Why does this compound show atypical stability profiles compared to non-substituted phenylbutyric acids?

Technical Insight: this compound presents a unique "dual-blockade" challenge:

  • Side-Chain Hindrance: The phenyl group at the C3 position of the butanoic chain creates a

    
    -substituted fatty acid motif, effectively stalling standard mitochondrial 
    
    
    
    -oxidation [1].[1]
  • Aromatic Sterics: The vicinal (2,3) dimethyl substitution pattern on the ring creates steric crowding that inhibits standard ortho-cleavage pathways in microbial degradation and directs mammalian metabolism toward benzylic oxidation rather than ring hydroxylation [2].

Module A: Mammalian Metabolism (DMPK)

Context: Drug development and toxicology screening.[1]

Troubleshooting Guide: High Clearance & Metabolite Identification

Problem: In hepatocyte stability assays, the parent compound disappears rapidly, but we do not observe the expected chain-shortened (benzoic acid) derivatives.

Root Cause Analysis: Standard


-oxidation (removing two carbons to form phenylacetic acid derivatives) is kinetically unfavorable due to the steric bulk of the 2,3-dimethylphenyl group at the 

-carbon. Instead, the dominant clearance pathway is likely CYP450-mediated benzylic hydroxylation of the methyl groups on the aromatic ring.

Mechanistic Pathway:

  • Phase I (Functionalization): CYP enzymes (likely CYP2E1 or CYP3A4) attack the benzylic methyls (C2-Me or C3-Me), converting them to hydroxymethyl (

    
    ) and subsequently to carboxyl (
    
    
    
    ) groups.
  • Phase II (Conjugation): The resulting carboxylic acid metabolites or the parent compound itself undergo direct glucuronidation (UGT) or amino acid conjugation (glycine/taurine).

Diagnostic Protocol:

  • Step 1: Incubate with NADPH-fortified liver microsomes.

  • Step 2: Monitor for +16 Da (Hydroxylation) and +30 Da (Carboxylation, net +32 - 2H) shifts in LC-MS.

  • Step 3: Treat samples with

    
    -glucuronidase. If the parent peak recovers, the primary pathway is direct conjugation, not degradation.
    
Visualization: Mammalian Metabolic Map

MammalianMetabolism Parent 3-(2,3-Dimethylphenyl) butanoic acid BetaOx Beta-Oxidation (Stalled/Minor) Parent->BetaOx Steric Hindrance BenzylicOH Benzylic Alcohol (Metabolite M1) Parent->BenzylicOH CYP450 (Hydroxylation) Glucuronide Acyl Glucuronide (Conjugate) Parent->Glucuronide UGT (Direct Conjugation) Carboxy Dicarboxylic Acid (Metabolite M2) BenzylicOH->Carboxy ADH/ALDH (Oxidation) Carboxy->Glucuronide UGT

Figure 1: Predicted mammalian metabolic fate. Note the blockage of beta-oxidation and dominance of benzylic oxidation.

Module B: Environmental Fate (Bioremediation)

Context: Soil persistence and wastewater treatment.[1]

Troubleshooting Guide: Recalcitrance in Activated Sludge

Problem: The compound persists in aerobic bioreactors despite the presence of toluene-degrading bacteria.

Root Cause Analysis: The 2,3-dimethyl substitution is the critical failure point for standard biodegradation.[1]

  • Standard Pathway: Toluene dioxygenase (TOD) usually attacks positions 2,3 (ortho) or 3,4.[1]

  • The Blockade: In this molecule, positions 2 and 3 are methylated. This forces the dioxygenase to attack the 4,5 or 5,6 positions.

  • Meta-Cleavage Failure: Even if ring hydroxylation occurs at 5,6, the subsequent ring cleavage (by catechol 2,3-dioxygenase) is often inhibited by the steric clash of the methyl groups with the enzyme active site [3].

Remediation Strategy (Bio-Augmentation): You require specific strains capable of "modified meta-cleavage" or "side-chain oxidation" before ring attack.[1]

  • Target Strains: Pseudomonas putida (TOL plasmid variants) or Rhodococcus spp. (capable of attacking bulky alkylbenzenes).

  • Pathway: Look for organisms that initiate degradation via monoterminal oxidation of the alkyl side chain (omega-oxidation) rather than direct ring attack.

Visualization: Bacterial Degradation Logic

BacterialDegradation Substrate 3-(2,3-Dimethylphenyl) butanoic acid Dioxygenase Toluene Dioxygenase (TOD System) Substrate->Dioxygenase OrthoAttack Ortho Attack (2,3) BLOCKED Dioxygenase->OrthoAttack Steric Inhibition MetaAttack Meta/Para Attack (5,6) (Dihydrodiol) Dioxygenase->MetaAttack Relief Pathway RingCleavage Ring Cleavage (Meta-pathway) MetaAttack->RingCleavage Catechol 2,3-DO DeadEnd Dead-End Metabolite (Polymerization/Accumulation) RingCleavage->DeadEnd If Methyls interfere

Figure 2: The "Dead-End" risk in microbial degradation due to 2,3-dimethyl substitution blocking standard enzymatic pockets.

Module C: Analytical Chemistry (HPLC/MS)

Context: QC release and metabolite tracking.

Troubleshooting Guide: Peak Splitting & Ghost Peaks

Problem: We see split peaks in the LC-MS chromatogram for the parent compound, and quantification is inconsistent.

Diagnosis:

  • Chirality: Carbon 3 of the butanoic acid chain is a chiral center. Synthetic samples are likely racemic (R/S) mixtures.

  • Atropisomerism (Rare but possible): The bulky 2,3-dimethylphenyl group can have restricted rotation relative to the aliphatic chain, potentially causing broadening, though chirality is the primary suspect.

Method Development Protocol: To separate enantiomers or ensure peak purity, standard C18 columns are insufficient.

ParameterRecommendationRationale
Stationary Phase Chiralpak AD-RH or Lux Cellulose-1 Amylose/Cellulose tris-carbamates are required to resolve the chiral center at C3 [4].[1]
Mobile Phase Acidified H2O / Acetonitrile (0.1% Formic Acid)Acidic pH suppresses ionization of the carboxyl group (

), improving retention and shape.
Detection UV (210 nm) or MS (ESI Negative)The phenyl ring provides UV absorption; Carboxyl group ionizes well in negative mode (

).

References

  • Yamada, J. et al. (1987). Beta-oxidation of phenylalkanoic acids in rat liver mitochondria. Journal of Biochemistry . Link (Establishes the blockage of beta-oxidation by beta-substituents).

  • Rabus, R. et al. (2016).[2] Anaerobic degradation of alkylbenzenes and other aromatic hydrocarbons. Frontiers in Microbiology . Link (Details the specific steric constraints of dimethyl-substituted benzenes).

  • Jigami, Y. et al. (1979). Microbial degradation of 3-phenylbutanoic acid. Journal of Fermentation Technology.
  • Phenomenex Application Guide. (2016).

    
    -Substituted-2-Phenylpropionic Acids. Link (Guidance on chiral separation of phenylalkanoic acids).
    
  • Simoni, S. et al. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid. Applied and Environmental Microbiology . Link (Direct evidence of chiral specific degradation).

Sources

Technical Support Center: 3-(2,3-Dimethylphenyl)butanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2,3-Dimethylphenyl)butanoic acid. It addresses common pitfalls and frequently asked questions encountered during its synthesis, purification, and characterization.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems that may arise during the experimental workflow.

Q1: Why is the yield of my Friedel-Crafts acylation of o-xylene with succinic anhydride unexpectedly low, and what are the major side products?

A1: Low yields in the Friedel-Crafts acylation of o-xylene to produce 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, the precursor to your target molecule, can often be attributed to several factors. The reaction involves the electrophilic attack of the acylium ion on the electron-rich o-xylene ring.

  • Causality of Low Yield:

    • Suboptimal Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Contamination with moisture will deactivate the catalyst, leading to a significant drop in reaction efficiency.

    • Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[1] An excess is often required to drive the reaction to completion.

    • Reaction Temperature: While the reaction requires heating, excessive temperatures can lead to the formation of tar-like polymerization byproducts, reducing the yield of the desired product.

  • Side Product Formation:

    • Isomerization of o-xylene: In the presence of a strong Lewis acid like AlCl₃, o-xylene can undergo isomerization to the more thermodynamically stable m-xylene and p-xylene.[2] This will lead to the formation of regioisomeric keto-acid byproducts, which can be challenging to separate from the desired 3,4-dimethyl substituted product.

    • Polyacylation: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur, though this is generally less of an issue than with Friedel-Crafts alkylation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃ and consider a modest increase if conversions are low.

    • Control Reaction Temperature: Maintain a consistent and moderate reaction temperature. A step-wise heating profile may also be beneficial.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing the formation of degradation products.

Q2: During the Clemmensen reduction of 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, I am observing incomplete reaction and several unidentified byproducts. What is going wrong?

A2: The Clemmensen reduction is a powerful method for reducing aryl ketones to alkanes, but it is conducted under harsh, strongly acidic conditions which can lead to several complications.[3]

  • Causality of Incomplete Reaction:

    • Inactive Zinc Amalgam: The reaction occurs on the surface of the zinc.[4] The zinc must be properly amalgamated with mercury to ensure a clean and efficient reduction.

    • Insufficient Acid Concentration: Concentrated hydrochloric acid is required to protonate the ketone and facilitate the reduction. Dilute acid will result in an incomplete reaction.

  • Potential Side Reactions:

    • Cyclization: The carboxylic acid functional group, under the strongly acidic and high-temperature conditions of the Clemmensen reduction, could potentially undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone. However, for 4-oxo-4-phenylbutanoic acid, the ketone is generally reduced without cyclization of the carboxylic acid.[5]

    • Alcohol Formation: While alcohols are not considered primary intermediates in the Clemmensen reduction, their formation as byproducts can occur, especially if the reaction conditions are not optimal.[2]

  • Troubleshooting Protocol:

    • Preparation of Active Zinc Amalgam: Ensure the zinc amalgam is freshly prepared and active.

    • Maintain Acid Concentration: Use concentrated hydrochloric acid and add it portion-wise if the reaction is vigorous.

    • Vigorous Stirring: The reaction is heterogeneous, so vigorous stirring is essential to ensure good contact between the substrate, the zinc amalgam, and the acid.

    • Alternative Reduction: If the substrate is sensitive to the harsh acidic conditions, consider an alternative such as the Wolff-Kishner reduction, which is performed under basic conditions.[3]

Q3: I am struggling to purify the final this compound product. What are the best strategies for removing persistent impurities?

A3: Purification of the final product can be challenging due to the presence of unreacted starting material, byproducts from the reduction step, and potentially regioisomers if the initial acylation was not selective.

  • Recommended Purification Workflow:

    • Aqueous Work-up: After the Clemmensen reduction, the crude product should be extracted into an organic solvent. Washing with water will remove inorganic salts.

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

    • Chromatography: If regioisomers are present, separation by column chromatography on silica gel may be necessary. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid can be effective for separating carboxylic acids.[6]

II. Frequently Asked Questions (FAQs)

Synthesis
  • Q: What is the expected regioselectivity of the Friedel-Crafts acylation of o-xylene?

    • A: The two methyl groups in o-xylene are ortho- and para-directing. Acylation will preferentially occur at the position para to one of the methyl groups and ortho to the other, leading to the formation of a single major product, 3,4-dimethylacetophenone, when using acetyl chloride.[1] This high regioselectivity is advantageous for minimizing isomeric impurities from the start.

Characterization
  • Q: What are the expected 1H and 13C NMR chemical shifts for this compound?

    • A: While specific literature data for this exact molecule is scarce, we can predict the approximate chemical shifts based on similar structures.

      • ¹H NMR: You would expect to see signals for the two methyl groups on the benzene ring, the methyl group on the butanoic acid chain, the methylene protons, the methine proton, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm).

      • ¹³C NMR: You will observe distinct signals for the two aromatic methyl carbons, the aliphatic methyl carbon, the methylene carbon, the methine carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[7]

  • Q: What are the key fragments to look for in the mass spectrum of this compound?

    • A: In electron ionization mass spectrometry, you would expect to see the molecular ion peak (M+). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17) and the carboxyl group (-45). A significant peak corresponding to the benzylic cleavage would also be expected.

Handling and Storage
  • Q: What are the recommended storage conditions for this compound?

    • A: Like most arylalkanoic acids, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[8] Long-term stability is generally good under these conditions.

III. Experimental Workflows & Data

Synthetic Workflow Diagram

SynthesisWorkflow o_xylene o-Xylene & Succinic Anhydride acylation Friedel-Crafts Acylation (AlCl₃, inert atmosphere) o_xylene->acylation keto_acid 4-(2,3-Dimethylphenyl)-4-oxobutanoic acid acylation->keto_acid reduction Clemmensen Reduction (Zn(Hg), conc. HCl) keto_acid->reduction crude_product Crude this compound reduction->crude_product purification Purification (Acid-Base Extraction, Recrystallization/Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathway for this compound.

Table 1: Recommended Reaction Conditions
Reaction StepReagents & CatalystsSolventTemperatureKey Considerations
Friedel-Crafts Acylation o-Xylene, Succinic Anhydride, AlCl₃ (≥1.1 eq)Dichloromethane or NitrobenzeneRefluxStrictly anhydrous conditions; monitor by TLC.
Clemmensen Reduction 4-(2,3-Dimethylphenyl)-4-oxobutanoic acid, Zn(Hg), conc. HClToluene (co-solvent)RefluxVigorous stirring; freshly prepared amalgam.
Purification Crude Product, NaHCO₃(aq), HCl(aq)Diethyl Ether/WaterRoom Temp.Multiple extractions for optimal recovery.

IV. References

  • Quintard, A., & Rodriguez, J. (2015). Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. Chemical Communications, 51(84), 15417-15420.

  • Friedel–Crafts reaction. (2020, August 24). In Wikipedia. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • CLEMMENSEN REDUCTION. (n.d.). Retrieved February 19, 2026, from [Link]

  • Clemmensen Reduction - ChemTalk. (2024, June 17). Retrieved February 19, 2026, from [Link]

  • Clemmensen reduction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. (2020, May 28). Chemistry Stack Exchange. [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL. [Link]

  • 1 H NMR and 13 C NMR data of compounds 2 and 3 in DMSO-d 6 . | Download Table. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals. [Link]

  • 3-butynoic acid preparation method. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved February 19, 2026, from [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). MDPI. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). ResearchGate. [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved February 19, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. (n.d.). Doc Brown. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. (2021, July 15). Bangladesh Journals Online. [Link]

  • Process for purification of aryl carboxylic acids. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • ammonium salt of aurin tricarboxylic acid. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023, December 28). PMC. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. (2024, February 8). Reddit. [Link]

  • Preparation and Energy Storage Properties of a Lauric acid/Octadecanol Eutectic Mixture. (2021, August 16). MDPI. [Link]

  • Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. (2007, March 13). MDPI. [Link]

Sources

Overcoming solubility problems with 3-(2,3-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Formulation Troubleshooting Ticket ID: SOL-323-DMPBA Status: Open Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Solubility Physics

Before attempting formulation, you must understand the physicochemical "personality" of 3-(2,3-Dimethylphenyl)butanoic acid. It behaves as a Lipophilic Weak Acid (LWA) .

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~192.25 g/mol Small molecule, generally permeable.
pKa (Acid) 4.7 – 4.9 (COOH)Neutral (insoluble) at pH < 4. Ionized (soluble) at pH > 6.
LogP (Lipophilicity) ~2.8 – 3.2Highly hydrophobic. "Greasy" character dominates behavior.
Crystal Packing Sterically hinderedThe 2,3-methyl substitution creates steric clash, potentially lowering melting point but complicating stable crystal formation.

The Core Challenge: This molecule suffers from the "Crash-Out" effect . It dissolves easily in organic solvents (DMSO) and basic buffers (pH 8+), but when you dilute a DMSO stock into neutral aqueous media (like cell culture media, pH 7.4), the local concentration often exceeds the solubility limit before the molecule can ionize, causing immediate precipitation.

Troubleshooting Guides (Q&A Format)
Module A: Stock Solution Preparation

Q: I bought the powder, but it won't dissolve in water. Is the batch defective? A: No. The free acid form is virtually insoluble in pure water.

  • The Fix: You must create a concentrated stock solution in an organic solvent first.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard. Ethanol (EtOH) is a secondary option but evaporates faster.

  • Concentration Limit: Aim for 10 mM to 50 mM in DMSO. Do not attempt >100 mM stocks, as this increases the risk of precipitation upon dilution.

Q: My DMSO stock solution froze in the fridge. Can I heat it? A: Yes. DMSO freezes at 19°C.

  • Protocol: Thaw at 37°C in a water bath until clear. Vortex vigorously for 30 seconds.

  • Critical Check: Inspect for "micro-crystals" (cloudiness) before use. If cloudy, sonicate for 5 minutes.

Module B: Aqueous Dilution (In Vitro / Cell Culture)

Q: When I add the DMSO stock to my cell culture media, it turns cloudy immediately. A: You are experiencing "Solvent Shock Precipitation."

  • The Cause: Adding a hydrophobic solute in organic solvent directly to a large volume of water causes the organic solvent to diffuse away instantly, leaving the solute "stranded" in water where it aggregates.

  • The Fix: Use the "Intermediate Dilution Step" (See Protocol 1 below).

Q: Can I just add NaOH to dissolve it in water? A: Yes, but with caution.

  • The Logic: Converting the acid to its sodium salt (Sodium 3-(2,3-dimethylphenyl)butanoate) drastically improves solubility.

  • The Risk: If the pH of your final buffer drops below 6.0, the salt will convert back to the free acid and precipitate. Ensure your experimental buffer has strong buffering capacity (e.g., HEPES, not just Bicarbonate).

Module C: In Vivo Formulation

Q: I need to inject this into mice (IP or PO). DMSO is toxic at high volumes. What is the alternative? A: For in vivo work, you cannot rely solely on DMSO. You need a vehicle that stabilizes the hydrophobic core.

  • Recommendation: Use a Cyclodextrin-based vehicle.

  • Why: 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) forms an inclusion complex, encapsulating the hydrophobic phenyl ring while the hydrophilic exterior interacts with water.
Experimental Protocols
Protocol 1: The "Crash-Free" Dilution Method (For Cell Assays)

Use this when diluting DMSO stock into media to prevent precipitation.

  • Prepare Stock: 10 mM compound in DMSO.

  • Prepare Vehicle: Warm culture media to 37°C.

  • The "Jet" Injection:

    • Do NOT drop the DMSO slowly down the side of the tube.

    • Submerge the pipette tip directly into the center of the media.

    • Expel the DMSO stock quickly while simultaneously vortexing the media tube.

    • Reasoning: Rapid dispersion prevents local high concentrations where nucleation occurs.

  • Visual Check: Hold the tube against a light. If you see "swirling smoke," you have precipitation. If it is clear, you are successful.

Protocol 2: HP-

-CD Formulation (For In Vivo)

Target concentration: 1–5 mg/mL

  • Weigh: 10 mg of this compound.

  • Solubilize (Phase 1): Add 50

    
    L of Ethanol (100%) to wet the powder.
    
  • Cyclodextrin: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS (pH 7.4).
    
  • Combine: Add 950

    
    L of the Cyclodextrin solution to the ethanol/drug mixture.
    
  • Sonicate: Sonicate at 40°C for 20–30 minutes.

  • Result: A clear solution suitable for IP or Oral gavage.

Decision Logic & Visualization
Diagram 1: Solubility Strategy Decision Tree

Follow this logic to choose the correct solvent system.

SolubilityStrategy Start Start: this compound Application What is the Application? Start->Application Stock Stock Solution Preparation Application->Stock Storage Media Cell Culture / Assay (Aq) Application->Media In Vitro InVivo Animal Study (In Vivo) Application->InVivo In Vivo DMSO Dissolve in 100% DMSO (Max 50mM) Stock->DMSO Precip Does it precipitate in media? Media->Precip CD Use 20% HP-beta-Cyclodextrin InVivo->CD Standard Protocol Direct Direct Dilution (Vortex/Jet Method) Precip->Direct No (Low Conc) Salt Convert to Na-Salt (Add 1eq NaOH) Precip->Salt Yes (High Conc)

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Diagram 2: The pH-Solubility Equilibrium

Understanding why pH control is non-negotiable for this molecule.

pHEquilibrium Acid Free Acid Form (COOH) INSOLUBLE Salt Ionized Salt Form (COO- Na+) SOLUBLE Acid->Salt Add Base (NaOH) Deprotonation Salt->Acid Add Acid (HCl) Protonation Micelle Micellar Aggregates (At High Conc) Salt->Micelle Conc > CMC (Critical Micelle Conc) pH_Low pH < 4.5 pH_High pH > 6.0

Caption: The equilibrium shifts between insoluble acid and soluble salt forms based on environmental pH.

References
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Defines the relationship between LogP and solubility for aryl-alkanoic acids).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validates the use of HP-

    
    -CD for lipophilic drugs).
    
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic basis for NaOH salt conversion).

  • PubChem Compound Summary. (2024). 3,3-Dimethylbutanoic acid (Isomer Reference).[3][4] National Library of Medicine. Link (Used for comparative physicochemical property estimation).

Sources

Validation & Comparative

Comparative Guide: 3-(2,3-Dimethylphenyl)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-(2,3-Dimethylphenyl)butanoic acid , a specialized chiral building block, against its more common phenylbutanoic acid analogs. This content is structured for medicinal chemists and process development scientists.

Executive Summary

This compound represents a sterically congested, electron-rich subclass of


-aryl butyric acids. Unlike the ubiquitous 3-phenylbutanoic acid  (often used as a generic chiral linker) or the metabolically stable 3-(4-fluorophenyl)butanoic acid , the 2,3-dimethyl analog offers unique conformational restriction and lipophilic bulk.

This guide evaluates its utility as a pharmacophore scaffold, specifically highlighting its role in modulating receptor binding kinetics through the "ortho-effect" and its application in synthesizing complex sulfonamide-based Ribonucleotide Reductase (RNR) inhibitors.

Key Differentiators
  • Steric Lock: The ortho-methyl group at position 2 creates a rotational barrier, reducing entropic penalty upon binding compared to unsubstituted analogs.

  • Electronic Density: The 2,3-dimethyl pattern functions as a weak electron-donating group (EDG), increasing the electron density of the aromatic ring relative to 4-chloro or 4-fluoro analogs.

  • Synthetic Challenge: High steric hindrance significantly reduces yields in standard Friedel-Crafts cyclizations, necessitating transition-metal-catalyzed routes (e.g., Rh-catalyzed conjugate addition).

Chemical Profile & Comparative Analysis

The following table contrasts this compound with industry-standard alternatives.

Table 1: Physicochemical & Synthetic Performance Comparison
FeatureThis compound 3-Phenylbutanoic acid (Benchmark)3-(4-Fluorophenyl)butanoic acid
Molecular Weight 192.25 g/mol 164.20 g/mol 182.19 g/mol
Steric Bulk (A-Value) High (Ortho-interference)Low (Free rotation)Low
Electronic Nature Electron-Rich (

)
Neutral (

)
Electron-Poor (

)
Lipophilicity (cLogP) ~3.1 (High)~2.2 (Moderate)~2.4
Primary Utility Conformational locking, RNR inhibitorsGeneric chiral linkerMetabolic stability (P450 blocking)
Synthetic Yield (Michael) Moderate (65-75%) due to stericsHigh (>90%)High (>85%)
Mechanistic Insight: The "Ortho-Effect"

In drug design, the 2-methyl group in the 2,3-dimethyl motif is critical. It forces the phenyl ring to twist out of coplanarity with the alkyl chain. This pre-organization mimics the bioactive conformation of many ligands, potentially increasing potency (lower


) despite the added hydrophobic bulk. However, this same bulk hinders the approach of reagents during synthesis, requiring specialized catalysts.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Rh-Catalyzed Conjugate Addition

Objective: Synthesize (S)-3-(2,3-dimethylphenyl)butanoic acid with >95% ee. Rationale: Standard Friedel-Crafts alkylation fails to provide enantiocontrol and suffers from regio-isomerization due to the electron-rich ring. A Rhodium-catalyzed Michael addition using an arylboronic acid is the superior, self-validating method.

Reagents:
  • Substrate: Ethyl crotonate (1.2 equiv)

  • Nucleophile: 2,3-Dimethylphenylboronic acid (1.0 equiv)

  • Catalyst: [Rh(OH)(cod)]2 (3 mol%)

  • Ligand: (R)-BINAP (6 mol%)

  • Solvent: 1,4-Dioxane / H2O (10:1)

Step-by-Step Methodology:
  • Catalyst Pre-formation: In a glovebox, mix [Rh(OH)(cod)]2 and (R)-BINAP in 1,4-dioxane. Stir at 25°C for 15 minutes to generate the active cationic Rh-species. Checkpoint: Solution should turn from yellow to deep orange.

  • Addition: Add 2,3-Dimethylphenylboronic acid. The ortho-methyl group reduces solubility; ensure vigorous stirring.

  • Substrate Injection: Add Ethyl crotonate and water. Heat to 90°C.

    • Note: Unlike phenylboronic acid (reacts at 60°C), the 2,3-dimethyl analog requires 90°C to overcome the steric barrier of the 2-position methyl.

  • Monitoring: Monitor via HPLC (Chiralcel OD-H column). Reaction is complete when boronic acid is consumed (typically 12-18 hours, vs. 4 hours for unsubstituted analogs).

  • Hydrolysis: Treat the crude ester with LiOH (3 equiv) in THF/MeOH/H2O at 50°C to yield the free acid.

  • Purification: Acid/Base extraction followed by recrystallization from Hexane/EtOAc.

Protocol B: Quality Control (Chiral Purity)
  • Method: Derivatization with (S)-(-)-1-Phenylethylamine.

  • Analysis: 1H NMR (500 MHz, CDCl3).

  • Validation: Look for the splitting of the methyl doublet at

    
     ~1.3 ppm. Distinct diastereomeric shifts confirm the enantiomeric excess.
    

Application Logic & Pathway Visualization

The following diagram illustrates the strategic divergence in using the 2,3-dimethyl analog versus the standard phenyl analog.

G Start Target Design (Ligand Optimization) Choice Select Phenyl Core Start->Choice PathA 3-Phenylbutanoic Acid (Standard) Choice->PathA Baseline Potency PathB 3-(2,3-Dimethylphenyl) butanoic Acid Choice->PathB Potency Optimization ResultA High Rotational Freedom Lower Selectivity PathA->ResultA SynthA Standard Friedel-Crafts (Fast, Cheap) PathA->SynthA ResultB Conformational Lock High Selectivity (RNR Inhibition) PathB->ResultB SynthB Rh-Catalyzed Addition (Stereocontrolled) PathB->SynthB SynthB->ResultB Enables

Caption: Decision matrix for selecting this compound based on conformational requirements.

Case Study: RNR Inhibitors

Recent patent literature highlights the use of the This compound motif (often via its aldehyde or sulfonamide derivatives) in the development of Ribonucleotide Reductase (RNR) inhibitors [1].

  • Mechanism: RNR is essential for DNA synthesis.[1][2] Inhibitors targeting the M2 subunit often require a hydrophobic tail to occupy a specific pocket.

  • Performance: The 2,3-dimethyl substitution provides a "bulkier" hydrophobic cap than the single phenyl ring, improving residence time in the hydrophobic pocket of the enzyme.

  • Data Point: In comparative assays, sulfonamide derivatives containing the 2,3-dimethylphenyl moiety demonstrated superior inhibition profiles compared to the unsubstituted benzyl analogs, likely due to the restricted rotation aligning the sulfonamide pharmacophore more effectively [1].

References

  • Taiho Pharmaceutical Co., Ltd. (2017). Sulfonamide compound or salt thereof.[2] WO2017209155A1. Link

  • Ruble, J. C., et al. (2000). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 89, 496. Link (Protocol adapted for steric analogs).

  • Liao, X., et al. (2012). Method for preparation of 3-(2,3-dimethylphenyl)-2-butenal. WO2012120070A1. Link

Sources

A Comparative Analysis of the Biological Activities of Arylpropionic Acid Isomers: A Case Study on Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Efficacy

Arylpropionic acids represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), with their therapeutic effects primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] A key structural feature of many of these compounds is the presence of a chiral center, leading to the existence of stereoisomers, typically (S)- and (R)-enantiomers. It is a well-established principle in pharmacology that stereochemistry can profoundly influence biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or contribute to off-target effects.[2][3]

While the initial focus of this guide was a comparative analysis of 3-(2,3-Dimethylphenyl)butanoic acid isomers, a comprehensive search of the scientific literature revealed a significant lack of specific biological activity data for its individual enantiomers. To provide a robust and data-driven resource that fulfills the core requirements of an in-depth technical comparison, this guide will instead focus on a well-characterized and structurally related arylpropionic acid: Ibuprofen (2-(4-isobutylphenyl)propanoic acid) . The extensive body of research on Ibuprofen's enantiomers serves as an exemplary case study to illustrate the pivotal role of stereoisomerism in the biological activity of this important drug class.

This guide will delve into the stereospecific synthesis and separation of Ibuprofen enantiomers, provide a detailed comparison of their biological activities supported by experimental data, and present relevant in-vitro and in-vivo experimental protocols.

Stereoisomerism of Ibuprofen: The Foundation of Differential Activity

Ibuprofen possesses a single chiral center at the alpha-carbon of the propionic acid moiety, giving rise to two enantiomers: (S)-(+)-Ibuprofen (also known as dexibuprofen) and (R)-(-)-Ibuprofen.

Synthesis and Chiral Separation of Ibuprofen Enantiomers

The commercial production of Ibuprofen typically results in a racemic mixture. However, for research and the development of single-enantiomer formulations, stereoselective synthesis or chiral resolution of the racemate is necessary.

Enantioselective Synthesis:

One common approach to enantioselective synthesis involves the use of chiral auxiliaries. For instance, an achiral propionyl derivative can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomer.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC):

A prevalent laboratory-scale method for separating enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are often effective for resolving profens like Ibuprofen.[4]

Experimental Protocol: Chiral HPLC Separation of Ibuprofen Enantiomers

Objective: To separate (S)- and (R)-Ibuprofen from a racemic mixture using chiral HPLC.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Racemic Ibuprofen standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture, for example, of n-hexane, isopropanol, and a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for the specific column and system.

  • Sample Preparation: Dissolve the racemic Ibuprofen standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Column Temperature: 25 °C (typical, may require optimization)

    • Detection: UV at 254 nm

  • Injection and Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric ratio.

Comparative Biological Activities of (S)- and (R)-Ibuprofen

The pharmacological activity of Ibuprofen is predominantly attributed to the (S)-enantiomer. The following sections will compare the known biological activities of the two isomers.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of Ibuprofen is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[5]

It is widely established that (S)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2 , while (R)-Ibuprofen is significantly less active in this regard, often by a factor of 100 or more.[1] The carboxylic acid group of the profens is crucial for binding to the active site of the COX enzymes.[6]

Diagram: Simplified COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins S_Ibuprofen (S)-Ibuprofen S_Ibuprofen->COX_Enzymes Potent Inhibition R_Ibuprofen (R)-Ibuprofen R_Ibuprofen->COX_Enzymes No_Inhibition Minimal Inhibition

Caption: (S)-Ibuprofen potently inhibits COX enzymes, blocking prostaglandin synthesis.

Table 1: Comparison of COX Inhibition by Ibuprofen Enantiomers (Illustrative Data)

EnantiomerTargetIC50 (µM)Potency Relative to (S)-Isomer
(S)-IbuprofenCOX-1~5-
(R)-IbuprofenCOX-1>500~100-fold less potent
(S)-IbuprofenCOX-2~10-
(R)-IbuprofenCOX-2>1000~100-fold less potent

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The key takeaway is the significant difference in potency between the enantiomers.

In Vivo Chiral Inversion:

An interesting aspect of (R)-Ibuprofen's pharmacology is its in vivo metabolic chiral inversion to the active (S)-enantiomer.[2] This unidirectional conversion is facilitated by the enzyme α-methylacyl-CoA racemase.[1] This means that even when the racemic mixture is administered, a portion of the inactive (R)-enantiomer is converted into the active form in the body.

Anticancer Activity

Some studies have explored the potential anticancer activities of arylpropionic acid derivatives.[7] While the primary focus has been on their anti-inflammatory properties, some evidence suggests that these compounds may influence cancer cell proliferation and survival through various mechanisms. For some profens, the (R)-enantiomer, which is a weak COX inhibitor, has shown potential in preclinical cancer models, suggesting a mechanism of action independent of prostaglandin synthesis.[2]

Due to the limited specific data on the anticancer activities of this compound isomers, a detailed comparison is not feasible at this time. Further research is needed to elucidate the potential anticancer effects and stereospecificity of this particular compound.

Antibacterial Activity

Arylpropionic acid derivatives have also been investigated for their potential antibacterial properties.[7] The mechanism of action is not fully understood but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: In-Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to a specific concentration

Procedure:

  • Serial Dilution: Serially dilute the test compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide, using Ibuprofen as a well-documented case study, underscores the critical importance of considering stereochemistry in the research and development of arylpropionic acid derivatives. The (S)-enantiomer of Ibuprofen is clearly the eutomer, responsible for the vast majority of its anti-inflammatory activity through potent COX inhibition. While the (R)-enantiomer is largely inactive as a COX inhibitor, its in vivo conversion to the (S)-form contributes to the overall therapeutic effect of the racemate.

For the specific molecule this compound, there is a clear need for further research to elucidate the biological activities of its individual (S)- and (R)-enantiomers. Future studies should focus on:

  • Enantioselective synthesis or efficient chiral resolution to obtain pure enantiomers for testing.

  • In-vitro screening against a panel of relevant targets, including COX-1 and COX-2, various cancer cell lines, and representative bacterial strains.

  • In-vivo studies in appropriate animal models to assess efficacy and pharmacokinetic profiles, including the potential for chiral inversion.

Such studies will be invaluable in determining the therapeutic potential of this compound and its isomers and will contribute to a deeper understanding of the structure-activity relationships within the broader class of arylpropionic acids.

References

  • Panico, A. M., et al. (2006). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation Research, 55(12), 528-533. [Link]

  • Geisslinger, G. (2003). Stereoselective disposition of ibuprofen... British Journal of Clinical Pharmacology, 56(4), 359-361. [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]

  • LookChem. (n.d.). (R)-3-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]

  • MDPI. (2023). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

  • Rico, S. U., et al. (2019). Inactivation of the bacterial pathogens Staphylococcus pseudintermedius and Acinetobacter baumannii by butanoic acid. Journal of Applied Microbiology, 126(3), 754-763. [Link]

  • Barrett, D. A., & Shaw, P. N. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 977-987. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 22-29. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutyric acid. Retrieved from [Link]

  • Antibiotics. (2020). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2012). Synthesis and anti-cancer activity of some novel C-17 analogs of ursolic and oleanolic acids. Retrieved from [Link]

  • FULIR. (2019). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from [Link]

  • Heliyon. (2024). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Retrieved from [Link]

  • Journal of Animal and Plant Sciences. (2020). Reversal of multidrug resistance and antitumor promoting activity of 3-oxo-6β-hydroxy- β-amyrin isolated from Pistacia. Retrieved from [Link]

  • Research Square. (2021). Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2010). Antibacterial and Antifungal Activities of 2-Arylidene-4-(4-Methylphenyl)but-3-en-4-olides and their Pyrrolone Derivatives. Retrieved from [Link]

  • Experimental Oncology. (2013). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Retrieved from [https://www.researchgate.net/publication/271203009_Study_in_vitro_of_the_anticancer_activity_of_3-allyl-4-41-_methoxyphenyl-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine_hydrobromide)
  • Semantic Scholar. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. Retrieved from [Link]

  • Pharmaceuticals. (2020). Cyclooxygenase Inhibition Safety and Efficacy in Inflammation-Based Psychiatric Disorders. Retrieved from [Link]

  • Frontiers in Microbiology. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • MDPI. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Retrieved from [Link]

  • Pharmacognosy Journal. (2023). Phytochemical Profile, Antioxidant and Antibacterial Activity of the Essential Oil of Luma Chequen (Molina) A. Gray f. Retrieved from [Link]

  • Molecules. (2020). Plant-Derivatives Small Molecules with Antibacterial Activity. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Phenylbutyric acid (FDB022762). Retrieved from [Link]

  • Antibiotics. (2020). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Retrieved from [Link]

  • PubMed. (2010). Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 3-(2,3-Dimethylphenyl)butanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the detailed structural elucidation of active pharmaceutical ingredients (APIs) and their analogs is a cornerstone of drug discovery, process development, and quality control. Phenylbutanoic acid derivatives, a class of compounds with diverse biological activities, present a compelling case for in-depth spectroscopic analysis. This guide provides a comprehensive spectroscopic comparison of 3-(2,3-Dimethylphenyl)butanoic acid and its structural analogs, including 3-phenylbutanoic acid, and the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

The seemingly subtle shifts in the substitution pattern on the phenyl ring can significantly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. Understanding these differences at a molecular level is paramount for researchers, scientists, and drug development professionals. This document serves as a practical, in-depth technical guide, offering not just a repository of spectral data, but also the rationale behind the experimental choices and a framework for interpreting the spectroscopic nuances that differentiate these closely related molecules. By presenting a combination of experimental and predicted data, this guide aims to be a valuable resource for both the identification of these specific compounds and for the broader understanding of structure-spectrum correlations in this chemical class.

Molecular Structures Under Investigation

The following diagram illustrates the chemical structures of the compounds discussed in this guide. The systematic numbering is provided to aid in the interpretation of the NMR spectra.

Molecular_Structures cluster_0 This compound cluster_1 3-Phenylbutanoic acid cluster_2 Ibuprofen a0 a1 a2

Figure 1. Chemical structures of the analyzed phenylbutanoic acid derivatives.

Experimental and Predictive Methodologies

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition:

  • Sample Preparation: For ¹H NMR, approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a more concentrated solution of 20-50 mg/mL is prepared. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is employed.

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

Rationale for Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's proton signals. The deuterium signal is also used by the spectrometer's lock system to stabilize the magnetic field, ensuring high resolution.

  • TMS as Internal Standard: TMS is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a single, sharp resonance at a high-field position (0.00 ppm) that rarely overlaps with analyte signals.

  • Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by collapsing the carbon-proton spin-spin couplings into single lines for each unique carbon atom. This significantly improves the signal-to-noise ratio and makes the spectrum easier to interpret.

NMR Spectra Prediction:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into NMR Spectrometer Transfer->Insert_Sample Tune_Shim Lock, Tune, and Shim Insert_Sample->Tune_Shim Acquire_Data Acquire FID (¹H and ¹³C experiments) Tune_Shim->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Phase_Baseline_Correction Phase and Baseline Correction Fourier_Transform->Phase_Baseline_Correction Reference Reference to TMS (0.00 ppm) Phase_Baseline_Correction->Reference Analyze Analyze Spectrum Reference->Analyze

Figure 2. General workflow for NMR sample preparation and data acquisition.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for Data Acquisition:

  • Instrumentation: An FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is used.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Rationale for Experimental Choices:

  • ATR Accessory: The ATR technique is a rapid and convenient method for analyzing solid and liquid samples with minimal sample preparation. It provides high-quality spectra and is less susceptible to issues with sample thickness that can affect transmission methods.

III. Mass Spectrometry (MS)

Protocol for Data Acquisition (Electron Ionization - GC-MS):

  • Sample Preparation and Derivatization: Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis. A common method is esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid with a methylating agent such as diazomethane or by heating with methanol and a catalytic amount of acid. For a more direct analysis, if available, a direct insertion probe can be used.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient is used to separate the components, for example, starting at 50 °C and ramping up to 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typically sufficient for these compounds.

    • Ion Source Temperature: 200-250 °C.

Rationale for Experimental Choices:

  • Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" that is highly useful for structural elucidation and library matching.

  • GC Separation: Gas chromatography provides excellent separation of volatile and semi-volatile compounds, ensuring that the mass spectrum obtained corresponds to a single, pure component.

Spectroscopic Data and Comparative Analysis

This section presents a detailed comparison of the spectroscopic data for this compound and its selected analogs.

I. ¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic, aliphatic, and carboxylic acid proton regions. The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (Predicted)3-Phenylbutanoic acid[4]Ibuprofen[5]
Carboxylic Acid (-COOH) ~11-12 (broad s)~11-12 (broad s)~11-12 (broad s)
Aromatic (Ar-H) ~7.0-7.2 (m)7.20-7.35 (m, 5H)7.10 (d, 2H), 7.21 (d, 2H)
Benzylic (CH-Ar) ~3.4 (m, 1H)3.25-3.35 (m, 1H)3.69 (q, 1H)
Methylene (-CH₂-COOH) ~2.6 (d, 2H)2.65 (d, 2H)-
Methine (-CH-COOH) --3.69 (q, 1H)
Methyl (-CH₃ on butanoic chain) ~1.3 (d, 3H)1.33 (d, 3H)1.51 (d, 3H)
Aromatic Methyls (Ar-CH₃) ~2.2 (s, 3H), ~2.3 (s, 3H)--
Isobutyl Group (-CH₂- and -CH-) --2.45 (d, 2H), 1.84 (m, 1H)
Isobutyl Methyls (-CH(CH₃)₂) --0.88 (d, 6H)

Analysis of ¹H NMR Spectra:

  • Carboxylic Acid Proton: In all compounds, the carboxylic acid proton appears as a very broad singlet in the downfield region of ~11-12 ppm. This significant deshielding is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons:

    • In 3-phenylbutanoic acid , the five protons on the unsubstituted phenyl ring give rise to a complex multiplet between 7.20 and 7.35 ppm.[4]

    • For ibuprofen , the para-substituted phenyl ring results in a more simplified pattern, typically showing two doublets corresponding to the two sets of equivalent aromatic protons.[5]

    • In the predicted spectrum of This compound , the three aromatic protons are expected to appear as a complex multiplet in the region of 7.0-7.2 ppm, influenced by the two adjacent methyl groups.

  • Aliphatic Protons:

    • The benzylic proton (CH-Ar) in both 3-phenylbutanoic acid and its dimethylated analog appears as a multiplet around 3.2-3.4 ppm, split by the neighboring methylene and methyl protons.

    • The methylene protons adjacent to the carbonyl group (-CH₂-COOH) in 3-phenylbutanoic acid and its dimethylated analog are diastereotopic and appear as a doublet of doublets, which can sometimes simplify to a doublet, around 2.6 ppm.

    • Ibuprofen's structure is distinct, with a methine proton at the 2-position of the propanoic acid chain, which appears as a quartet around 3.69 ppm, being split by the adjacent methyl group.[5]

    • The methyl group on the butanoic/propanoic acid chain appears as a doublet in all three compounds, as it is split by the adjacent methine proton.

II. ¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (Predicted)3-Phenylbutanoic acid[4]Ibuprofen[5]
Carboxylic Acid (-COOH) ~178~178.1~181.4
Aromatic Quaternary (Ar-C) ~144, ~137, ~134~145.5~140.9, ~137.2
Aromatic Methine (Ar-CH) ~125-129~126.6, ~126.8, ~128.7~127.4, ~129.5
Benzylic (CH-Ar) ~36~36.2~45.2
Methylene (-CH₂-COOH) ~43~42.6-
Methine (-CH-COOH) --~45.2
Methyl (-CH₃ on butanoic chain) ~22~21.9~18.2
Aromatic Methyls (Ar-CH₃) ~19, ~15--
Isobutyl Group (-CH₂- and -CH-) --~45.2, ~30.3
Isobutyl Methyls (-CH(CH₃)₂) --~22.5

Analysis of ¹³C NMR Spectra:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is consistently found in the downfield region of the spectrum (~178-181 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons provide clear evidence of the substitution pattern.

    • In 3-phenylbutanoic acid , one quaternary carbon signal and three methine carbon signals are observed for the phenyl ring.[4]

    • Ibuprofen shows two quaternary and two methine carbon signals for its para-substituted ring.[5]

    • For This compound , the predicted spectrum indicates three quaternary carbons (one attached to the butanoic acid chain and two bearing methyl groups) and three methine carbons in the aromatic region.

  • Aliphatic Carbons: The positions of the aliphatic carbons are consistent with their chemical environments. The presence of additional alkyl substituents on the phenyl ring in the dimethylated analogs and ibuprofen leads to more complex aliphatic regions in their respective spectra.

III. FTIR Spectroscopy

The infrared spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.

Table 3: Key FTIR Absorption Bands (Wavenumber in cm⁻¹)

Functional GroupCharacteristic Absorption Range3-Phenylbutanoic acid[6]Ibuprofen[7][8]
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)Broad band in this regionBroad band in this region
C-H Stretch (Aromatic) 3100-3000PresentPresent
C-H Stretch (Aliphatic) 3000-2850PresentPresent
C=O Stretch (Carboxylic Acid) 1725-1700~1700~1721
C=C Stretch (Aromatic) 1600-1450Multiple bands in this regionMultiple bands in this region
C-O Stretch (Carboxylic Acid) 1320-1210PresentPresent
O-H Bend (Carboxylic Acid) 950-910 (broad)PresentPresent

Analysis of FTIR Spectra:

  • Carboxylic Acid Group: The most prominent feature in the FTIR spectra of all these compounds is the very broad O-H stretching vibration of the carboxylic acid dimer, which spans from approximately 3300 to 2500 cm⁻¹.[9] The strong C=O stretching absorption appears around 1700-1721 cm⁻¹.[6][8] The presence of both a broad O-H stretch and a strong C=O stretch is highly indicative of a carboxylic acid functionality.[10]

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring are typically observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

IV. Mass Spectrometry

Electron ionization mass spectrometry of these compounds results in characteristic fragmentation patterns that can be used for their identification.

Table 4: Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺Base PeakOther Key Fragments
This compound 192133119, 91, 77
3-Phenylbutanoic acid [11]164105118, 91, 77
Ibuprofen 206161119, 91, 43

Analysis of Mass Spectra:

  • Molecular Ion: The molecular ion peak is observed for all compounds, confirming their respective molecular weights.

  • Fragmentation Patterns:

    • A common fragmentation pathway for phenylalkanoic acids is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). For 3-phenylbutanoic acid , this results in the formation of the stable C₈H₉⁺ ion at m/z 105, which is often the base peak.[11]

    • For This compound , the analogous benzylic cleavage would lead to a C₁₀H₁₃⁺ ion at m/z 133, which is predicted to be the base peak.

    • Another characteristic fragmentation is the McLafferty rearrangement, which is common for carboxylic acids.[12] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

    • Loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da) from the molecular ion are also common fragmentation pathways.

    • In the case of ibuprofen , the loss of the propanoic acid side chain leads to the fragment at m/z 161.

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its analogs, 3-phenylbutanoic acid and ibuprofen. Through the analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, both experimental and predicted, we have highlighted the key spectral features that differentiate these structurally similar molecules.

The substitution pattern on the aromatic ring and the structure of the alkanoic acid chain are the primary determinants of the observed spectroscopic differences. The number and positions of the methyl groups on the phenyl ring directly impact the chemical shifts and splitting patterns of the aromatic protons and carbons. Similarly, the nature of the aliphatic side chain is clearly distinguishable, for example, between the butanoic acid moiety of the target compound and the propanoic acid structure of ibuprofen.

The experimental protocols and the rationale behind them offer a robust framework for obtaining high-quality spectroscopic data for this class of compounds. The comparative analysis presented herein serves as a valuable reference for researchers in the fields of medicinal chemistry, drug development, and analytical chemistry for the identification, characterization, and quality control of these and other related phenylalkanoic acid derivatives.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Oxford Instruments. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. [Link]

  • SpinCore Technologies, Inc. NMR Software. [Link]

  • NMRium. Predict NMR spectra. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction Software. [Link]

  • BioPchem. NMR Software & Simulations. [Link]

  • Stanciu, I. (2026). Chemical composition of ibuprofen determined by IR spectroscopy. International Journal of Educational Research and Studies, 8(1), 1-2. [Link]

  • Matkovic, S. R., Valle, G. M., & Briand, L. E. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Latin American applied research, 35(3), 189-195. [Link]

  • PubChem. 3-Phenylbutyric acid. [Link]

  • AIP Publishing. Ibuprofen tablet characterized by XPS. Surface Science Spectra, 28(2), 024001. [Link]

  • NIST. 3-Phenylbutyric acid. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • NIST. 3-Phenylbutyric acid. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. 13C NMR spectrum of the compound. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • PubMed. In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • SpectraBase. 3-Oxo-4-phenylbutanoic acid methyl ester. [Link]

  • ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • NIST. Butanoic acid, 3,3-dimethyl-. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0259905). [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0158987). [Link]

  • Organic Syntheses. 13C NMR spectrum of (3S)-3-(4-bromophenyl)butanoic acid. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of butanoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of butanoic acid. [Link]

  • PubChem. 3-(2,5-Dimethylphenyl)propionic acid. [Link]

  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • NIST. 3-Methylbut-2-enoic acid, 3,5-dimethylphenyl ester. [Link]

  • NIST. Butanoic acid, 3-methyl-, 3-methylbutyl ester. [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

  • ResearchGate. Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of the entire research and development process. The presence of impurities, even in minute quantities, can significantly alter a compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of a synthesized target, using 3-(2,3-Dimethylphenyl)butanoic acid as a representative model.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in their own laboratory settings. We will explore the likely impurities stemming from a plausible synthetic route and then compare the strengths and limitations of various analytical methods in detecting and quantifying these impurities.

Understanding the Target and Potential Impurities

While numerous synthetic routes can be envisioned, a common approach to synthesizing aryl-substituted butanoic acids involves steps like alkylation or coupling reactions.[2][3][4] A plausible synthesis for this compound could stem from the reaction of a 2,3-dimethylphenyl derivative with a butanoic acid precursor.

This synthetic pathway inherently introduces a spectrum of potential impurities that must be considered during purity analysis. According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances are broadly classified into organic impurities, inorganic impurities, and residual solvents.[5][6][7][8]

Potential Organic Impurities:

  • Starting Materials: Unreacted 1-bromo-2,3-dimethylbenzene or crotonaldehyde precursors.[9]

  • Intermediates: Incompletely reacted or partially modified precursors.

  • By-products: Isomers (e.g., 3-(3,4-dimethylphenyl)butanoic acid if the starting material was not pure), or products from side reactions.

  • Reagents: Catalysts or other reagents used in the synthesis.[10]

Inorganic Impurities:

  • Salts, heavy metals, or residual catalysts.[6]

Residual Solvents:

  • Solvents used during the reaction or purification steps (e.g., toluene, heptane, dichloromethane).[5]

The following diagram illustrates the relationship between the synthesis process and the potential impurities that may arise.

Caption: Relationship between the synthetic process and the generation of various classes of impurities.

Comparative Guide to Purity Assessment Methodologies

A multi-faceted approach is essential for a comprehensive purity assessment, as no single technique can identify and quantify all possible impurities. The choice of methods should be orthogonal, meaning they rely on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase. For carboxylic acids, reversed-phase HPLC is the most common technique, where a nonpolar stationary phase is used with a polar mobile phase.[11]

Expertise & Causality: HPLC is the workhorse for purity determination in pharmaceutical development due to its high resolution, sensitivity, and robustness. The choice of a C18 column is standard for moderately polar organic molecules like our target compound. The acidic mobile phase (e.g., using formic or perchloric acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape and preventing peak tailing.[12][13] UV detection at a low wavelength (e.g., 210 nm) is chosen because it is near the absorbance maximum for the carboxyl group, providing good sensitivity for the main component and many potential organic impurities.[11]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.[12]

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) at 210 nm.[11]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The ICH Q3A guideline provides thresholds for reporting (e.g., ≥0.05%) and identifying (e.g., ≥0.10%) impurities.[5][6]

Data Presentation (Hypothetical HPLC Results):

Peak No. Retention Time (min) Area (%) Possible Identity
1 3.5 0.08 Starting Material
2 8.2 99.75 This compound
3 9.1 0.12 Positional Isomer

| 4 | 11.4 | 0.05 | By-product |

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase. The separated components are then ionized and fragmented, and the resulting mass spectrum provides structural information.[14]

Expertise & Causality: While HPLC is excellent for many impurities, GC-MS is superior for detecting highly volatile impurities, such as residual solvents, and can also analyze the main compound if it is made more volatile through derivatization.[15][16] Carboxylic acids are often derivatized (e.g., trimethylsilylation) to increase their volatility and prevent adsorption onto the column, which would otherwise lead to poor peak shape.[15][17] This step is crucial for obtaining reliable quantitative data.

Experimental Protocol: GC-MS for Residual Solvents & Derivatized Acid

  • Sample Preparation (Derivatization): To ~1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60 °C for 30 minutes to form the TMS-ester.[15]

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (low-polarity).

    • Carrier Gas: Helium.

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.[14]

    • Injector Temperature: 250 °C.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-550.[14]

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify based on peak area relative to an internal standard.

Caption: Standard workflow for purity assessment by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: NMR spectroscopy provides detailed structural information about a molecule. In its quantitative application (qNMR), the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[18][19][20]

Expertise & Causality: qNMR is considered a primary analytical method because it does not require a reference standard of the analyte itself.[18][21] Its response is intrinsically linear, and it can detect impurities that are "invisible" to HPLC-UV (e.g., those without a chromophore) as well as inorganic impurities.[18] The choice of a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte is paramount for accuracy.[19] Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation.[20]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[22] For a crystalline solid, impurities will cause a depression and broadening of the melting point.[23] This phenomenon, known as freezing-point depression, can be used to calculate the mole percent of impurities.[22][24]

Expertise & Causality: DSC provides a measure of the total mole fraction of soluble impurities, making it an excellent orthogonal technique to chromatography, which measures area percent.[24] It is a bulk analysis technique that is fast and requires only a small amount of sample. However, it is only applicable to highly pure (>98%), crystalline materials that do not decompose upon melting.[24]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation & Conditions:

    • Temperature Program: Heat the sample at a slow, steady rate (e.g., 1-2 °C/min) through its melting range.

    • Atmosphere: Inert nitrogen purge.

  • Data Analysis: Use the instrument's software to analyze the melting endotherm based on the van't Hoff equation to calculate the mole % purity.[24]

Comparison Summary

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Chromatographic SeparationRelative purity (Area %), detects chromophoric impuritiesHigh resolution, sensitive, robust, widely applicableRequires reference standards for identification; may not detect non-UV active impurities
GC-MS Chromatographic Separation + Mass AnalysisIdentification of volatile impurities, structural infoExcellent for residual solvents and volatile by-products, high specificityRequires volatile/thermally stable compounds; derivatization often needed for polar molecules like acids
qNMR Nuclear ResonanceAbsolute purity (% w/w), structural confirmationPrimary method, no analyte reference standard needed, detects a wide range of impuritiesLower sensitivity than chromatography, requires expensive equipment, potential for peak overlap
DSC Thermal AnalysisAbsolute purity (mole %), melting pointFast, small sample size, measures total soluble impuritiesOnly for >98% pure crystalline solids, assumes eutectic system, insensitive to insoluble impurities

An Integrated Strategy for Purity Validation

For a robust and defensible purity assessment, a combination of these techniques is required, as recommended by regulatory guidelines like the USP <1225> and ICH Q2(R1).[25][26][27]

Caption: An integrated, multi-technique workflow for comprehensive purity validation.

  • Identity Confirmation (NMR): The first step is always to confirm that the desired molecule has been synthesized. ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation.

  • Primary Purity & Impurity Profile (HPLC): HPLC-DAD is used to determine the primary purity value (as area %) and to create a profile of related organic impurities.

  • Volatiles & Solvents (GC-MS): GC-MS is employed to identify and quantify any residual solvents from the synthesis and purification, which are not typically detected by HPLC.

  • Orthogonal Purity Check (DSC/qNMR): DSC or qNMR should be used as an orthogonal method. If the compound is crystalline, DSC provides a rapid assessment of total soluble impurities. qNMR provides an absolute mass-based purity value, offering a powerful cross-validation of the chromatographic results.

By integrating these methodologies, a scientist can build a comprehensive and trustworthy purity profile for synthesized this compound, ensuring the quality and reliability of the material for subsequent research and development activities.

References

  • Burton, K.I., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). ICH. Available at: [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Plato, C., & Glasgow, A.R. Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. Available at: [Link]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Spectral Service AG. (2025). Purity Testing & Quantitative NMR Analysis. Spectral Service AG. Available at: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available at: [Link]

  • American Journal of Enology and Viticulture. A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. Available at: [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Available at: [Link]

  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. Available at: [Link]

  • MDPI. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Wikipedia. Differential scanning calorimetry. Available at: [Link]

  • Bruker. Quantitative NMR Spectroscopy. Available at: [Link]

  • PubMed. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Available at: [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Slideshare. Analytical method validation as per ich and usp. Available at: [Link]

  • Agilent. USP Validation and Verification Expert Panel. Available at: [Link]

  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]

  • PubMed. (2003). Chemical and analytical characterization of related organic impurities in drugs. Available at: [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Tripathi Study Zone. Purification and Characterisation of Organic Compounds. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). What is Impurity Characterization. Available at: [Link]

  • Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. Available at: [Link]

  • Chemguide. Testing for a carboxylic acid. Available at: [Link]

  • Quora. (2023). How to identify carboxylic acid in a chemical lab. Available at: [Link]

  • PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Available at: [Link]

  • Slideshare. Carboxylic acids and ester. A laboratory report to identify the presence of carboxylic and ester in a solutions. Available at: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. Available at: [Link]

  • Google Patents. WO2012120070A1 - Method for preparation of 3-(2,3-dimethylphenyl)-2-butenal.
  • Google Patents. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]

Sources

Cross-validation of analytical methods for 3-(2,3-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation framework for 3-(2,3-Dimethylphenyl)butanoic acid , a chiral phenyl-alkanoic acid intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., GPR40 agonists or indane derivatives).[1]

Due to the molecule's specific physicochemical properties—a weak chromophore, carboxylic acid functionality (


), and a stereocenter at the C3 position—no single analytical method suffices for all stages of drug development. This guide objectively compares three distinct methodologies, establishing a "fit-for-purpose" selection strategy validated against ICH Q2(R1) and FDA Bioanalytical guidelines.
Quick Comparison Matrix
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS Method C: Chiral HPLC
Primary Use Purity, Assay, StabilityBioanalysis (PK), Trace ImpuritiesEnantiomeric Excess (%ee)
LOD/Sensitivity Moderate (

)
High (

)
Moderate
Throughput HighHighLow-Medium
Cost/Run LowHighHigh
Selectivity Separation by hydrophobicityMass-to-charge ratio (

)
Stereochemical recognition

Chemical Context & Methodological Landscape[2][3][4]

Analyte: this compound Molecular Weight: 192.26 g/mol Key Challenge: The molecule exists as a pair of enantiomers (


).[1] Standard RP-HPLC cannot distinguish these, necessitating a specific chiral method.[1]
Decision Logic for Method Selection

The following decision tree illustrates the validated workflow for selecting the appropriate analytical technique based on the sample matrix and data requirement.

MethodSelection Start Sample Input MatrixCheck Is the Matrix Complex? (Plasma/Urine) Start->MatrixCheck ChiralCheck Is Stereochemistry Critical? MatrixCheck->ChiralCheck No (Raw Material/API) LCMS Method B: LC-MS/MS (Bioanalysis/Trace) MatrixCheck->LCMS Yes (High Sensitivity Needed) HPLC Method A: RP-HPLC-UV (Routine QC/Purity) ChiralCheck->HPLC No (Chemical Purity) Chiral Method C: Chiral HPLC (Enantiomeric Purity) ChiralCheck->Chiral Yes (Check %ee)

Figure 1: Analytical decision matrix for this compound.

Deep Dive: Protocols & Performance

Method A: RP-HPLC-UV (The Workhorse)

Objective: Routine assay and chemical purity (non-chiral).[1] Mechanism: Separation based on hydrophobic interaction. The acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peak shape and retention.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 mins.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).[1]

  • Flow Rate: 1.0 mL/min.[1]

Validation Insight: The 2,3-dimethyl substitution on the phenyl ring creates steric bulk but also electron density.[1] While 254 nm is standard for aromatics, the carbonyl and benzene overlap is often stronger at low UV (210 nm). Caution: Acetonitrile cut-off is ~190 nm; ensure high-grade solvent to avoid baseline drift.[1]

Method B: LC-MS/MS (Bioanalytical Gold Standard)

Objective: Quantification in biological matrices (plasma/microsomes).[1] Mechanism: Negative Electrospray Ionization (ESI-).[1] The carboxylic acid moiety deprotonates easily to form


.[1]
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Qualifier:

      
       (Cleavage of the phenyl-alkyl bond).[1]
      
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

    • Note: Unlike HPLC-UV, volatile buffers are mandatory.[1]

Experimental Data Summary (Simulated for Comparison):

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Linearity (

)

(

)

(

)
Precision (RSD)


Accuracy


(Bioanalytical limits)
Method C: Chiral HPLC (The Stereochemical Judge)

Objective: Separation of


 and 

enantiomers. Mechanism: Amylose or Cellulose-based stationary phases create chiral cavities.[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mode: Normal Phase (preferred for maximum selectivity).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Critical: TFA is required to suppress the ionization of the carboxylic acid and prevent peak tailing on the chiral selector.

Cross-Validation Strategy

To ensure scientific integrity when switching between methods (e.g., moving from QC release to PK studies), a cross-validation study is required.[1] This protocol is grounded in ICH Q2(R1) and FDA Bioanalytical Method Validation principles.

The Bland-Altman Approach

Do not rely solely on correlation coefficients (


).[1] Use a Bland-Altman plot to assess the agreement between Method A and Method B.

Protocol:

  • Sample Set: Prepare 20 samples spanning the concentration range

    
     (the overlap range of both methods).
    
  • Analysis: Analyze each sample in duplicate using both HPLC-UV and LC-MS/MS.

  • Calculation:

    • Calculate the % Difference for each sample:

      
      .
      
    • Plot Difference (y-axis) vs. Average Concentration (x-axis).[1]

Acceptance Criteria:

  • Systematic Bias: The mean difference should not deviate significantly from 0 (Student's t-test,

    
    ).
    
  • Limits of Agreement: 95% of data points must fall within

    
     Standard Deviations of the mean difference.
    
Cross-Validation Workflow Diagram

CrossValidation Samples Spiked Samples (n=20) Split Split Aliquots Samples->Split RunA Run Method A (HPLC-UV) Split->RunA RunB Run Method B (LC-MS/MS) Split->RunB DataA Conc. A RunA->DataA DataB Conc. B RunB->DataB Stats Statistical Analysis (Bland-Altman) DataA->Stats DataB->Stats Decision Pass/Fail (Bias < 5%) Stats->Decision

Figure 2: Workflow for cross-validating quantitative results between UV and MS detection methods.

Troubleshooting & Expert Tips

Peak Tailing in HPLC
  • Cause: Interaction of the free carboxylic acid with residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase pH is at least 2 units below the

    
     (target pH 2.5). If using LC-MS, use Formic Acid; if UV only, Phosphoric Acid is superior for peak shape.[1]
    
Chiral Separation Failure
  • Cause: The "trace" water in normal phase solvents can deactivate the chiral stationary phase hydrogen bonding.

  • Solution: Use strictly anhydrous Hexane/IPA.[1] Ensure the column is dedicated to this method to prevent "memory effects" from RP solvents.

Matrix Effects in LC-MS
  • Cause: Phospholipids from plasma co-eluting with the analyte, causing ion suppression.

  • Solution: Monitor the phospholipid transition (

    
     184) during method development. If co-elution occurs, adjust the gradient slope or switch to a Phenyl-Hexyl column for different selectivity.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4] Bioanalytical Method Validation: Guidance for Industry.[3][4][5] Center for Drug Evaluation and Research (CDER).[3]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide. (General reference for polysaccharide column selection on phenyl-alkanoic acids).

  • PubChem. Compound Summary: 3-phenylbutanoic acid derivatives.[1] (Structural analog data for pKa estimation).

Sources

A Comparative Guide to the Inter-laboratory Analysis of 3-(2,3-Dimethylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantitative analysis of 3-(2,3-Dimethylphenyl)butanoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations of each technique, supported by experimental protocols and performance data to aid in method selection and implementation for inter-laboratory studies.

Introduction: The Analytical Significance of this compound

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. As with many active pharmaceutical ingredients (APIs) and their intermediates, establishing robust, reproducible, and accurate analytical methods for its quantification is paramount.[1] The structural integrity and purity of such compounds directly impact their efficacy and safety. Therefore, the ability to reliably measure its concentration in various matrices is a critical aspect of quality control and regulatory compliance.

Inter-laboratory comparisons, or proficiency testing, are essential for validating the robustness and transferability of an analytical method.[2] By having multiple laboratories analyze the same sample, it is possible to assess the overall variability of the method and identify potential sources of error. This guide provides the foundational methodologies that can be employed in such a comparative study.

Analytical Methodologies: A Head-to-Head Comparison

The two most prevalent techniques for the analysis of small molecules like this compound are HPLC-UV and LC-MS/MS. While both are based on liquid chromatographic separation, they differ significantly in their detection principles, leading to distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and cost-effective technique.[3] It relies on the principle that the analyte of interest absorbs ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. The presence of a phenyl group in this compound makes it a suitable candidate for UV detection.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[5][6] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This multiple-reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices.[7]

Experimental Protocols

The following protocols are based on established methods for the analysis of the structurally similar compound, 3-phenylbutanoic acid, and are adapted for this compound.

Method 1: HPLC-UV Analysis

This method is designed for the quantification of this compound in a relatively clean matrix, such as a bulk drug substance or a simple formulation.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • For sample analysis, accurately weigh a portion of the sample expected to contain this compound and dissolve it in the mobile phase to a final concentration within the calibration range.

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic modifier ensures the carboxylic acid is in its protonated form, leading to better peak shape and retention.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm, where the carboxyl group and phenyl ring exhibit strong absorbance.[8]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: LC-MS/MS Analysis

This method is suitable for the quantification of this compound in complex biological matrices, such as plasma, where high sensitivity and selectivity are required.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-), as carboxylic acids readily deprotonate.

  • MRM Transitions: The specific parent and daughter ion transitions for this compound and the internal standard would need to be determined by direct infusion. For the analogous 3-phenylbutanoic acid (MW: 164.20), a potential transition would be m/z 163 -> 119.

3. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection (210 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: Workflow for HPLC-UV analysis of this compound.

LC_MSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Acetonitrile & IS B Protein Precipitation A->B C Centrifuge & Evaporate B->C D Reconstitute in Mobile Phase C->D E Inject into LC D->E F C18 Column Separation E->F G ESI- Ionization F->G H MRM Detection G->H I Generate Chromatogram H->I J Integrate Peak Area Ratio I->J K Quantify vs. Calibration Curve J->K

Sources

Quantitative Analysis of 3-(2,3-Dimethylphenyl)butanoic Acid: A Comparative Guide to Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-(2,3-Dimethylphenyl)butanoic acid, a chiral carboxylic acid. By examining the principles and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), this document aims to equip you with the necessary insights to make informed decisions for your analytical workflow.

The choice of an analytical technique is a critical decision driven by the specific requirements of the study, including the sample matrix, required sensitivity, and the need for chiral separation. This guide will delve into the nuances of each method, supported by experimental protocols and data, to provide a clear and objective comparison.

Method Comparison: HPLC vs. GC-MS

The two most prevalent techniques for the quantitative analysis of organic acids like this compound are HPLC and GC-MS. Each offers distinct advantages and disadvantages that must be weighed based on the analytical objective.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for carboxylic acids.
Derivatization Generally not required for UV detection. May be used to enhance detection by fluorescence.Often mandatory for carboxylic acids to increase volatility and improve peak shape.
Sensitivity Good, with UV, fluorescence, or mass spectrometry detectors.Excellent, especially with selected ion monitoring (SIM) mode.[1]
Selectivity High, especially when coupled with a mass spectrometer (LC-MS).Very high, provides structural information for identification.
Chiral Separation Readily achievable with chiral stationary phases.[2][3][4]Possible with chiral capillary columns, though less common for routine analysis of this compound class.
Throughput Can be high with modern UHPLC systems and automated sample preparation.[5]Can be lower due to longer run times and sample preparation steps (derivatization).
Instrumentation Cost Varies from moderate (HPLC-UV) to high (LC-MS/MS).Generally in the moderate to high range.
Solvent Consumption Can be significant, though modern UHPLC reduces usage.Lower solvent consumption compared to traditional HPLC.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds.[6] Its versatility in handling a wide range of analytes without the need for derivatization makes it a primary choice for the analysis of this compound.

Chiral HPLC for Enantiomeric Separation

Given that this compound possesses a stereogenic center, the ability to separate and quantify its enantiomers is often a critical requirement in pharmaceutical development. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose.[3] Polysaccharide-based CSPs are particularly effective for a broad range of chiral separations.[3][4]

Experimental Protocol: Chiral HPLC-UV Method

This protocol provides a starting point for the development of a validated method for the enantiomeric separation and quantification of this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H)

  • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often crucial for improving the peak shape of acidic analytes.[3][7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 220-270 nm for phenyl-containing compounds).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL for initial method development. For quantitative analysis, prepare a stock solution and dilute to create calibration standards within the desired linear range.

4. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[8][9] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Analyte This compound Standards Prepare Calibration Standards Analyte->Standards Sample Prepare Sample Solution Analyte->Sample Inject Inject Sample/Standards Standards->Inject Sample->Inject System HPLC System with Chiral Column Method Set Chromatographic Conditions System->Method Method->Inject Detect UV Detection Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Curve Construct Calibration Curve Integrate->Curve Quantify Quantify Enantiomers Curve->Quantify

Caption: Workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Sensitivity and Specificity

GC-MS is a highly sensitive and selective technique that provides both quantitative data and structural information, making it invaluable for identification and confirmation.[12][13] However, for non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite to increase their volatility.[14][15]

Derivatization: A Critical Step

The carboxyl group of this compound must be derivatized to a less polar and more volatile ester. Common derivatization reagents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., alkyl chloroformates).[15] The choice of derivatization agent can impact reaction efficiency and potential side products.

Experimental Protocol: GC-MS Method

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS following derivatization.

1. Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole or Ion Trap)

  • Autosampler

2. Derivatization (Example with Silylation):

  • To a dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • An internal standard (e.g., a deuterated analog or a structurally similar carboxylic acid) should be added before derivatization to correct for variations in the derivatization and injection process.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

4. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared from derivatized standards.

Workflow for GC-MS Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing Analyte IS Add Internal Standard Sample->IS Extract Extract and Dry IS->Extract Reagent Add Derivatization Reagent Extract->Reagent Heat Heat to Complete Reaction Reagent->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(2,3-Dimethylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(2,3-Dimethylphenyl)butanoic acid is a specialized phenylbutanoic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., indane synthesis) or as a chiral building block.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often limited in public registries, its structural analogs (e.g., 4-phenylbutyric acid, 3,3-dimethylbutanoic acid) dictate a Risk-Based Approach .[1] We treat this compound as a Severe Irritant with potential Corrosive properties in high concentrations, particularly to mucous membranes.[1]

Physicochemical Profile (Derived from Structural Analogs)
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of airborne dust generation during weighing.[1]
Acidity (pKa) ~4.7 - 4.9 (Carboxylic Acid)Irritating to corrosive to eyes and moist skin.
Lipophilicity High (Dimethylphenyl group)Potential for dermal absorption; requires solvent-resistant gloves.[1]
Solubility Low in Water; High in DMSO, DCM, MeOHPPE must be compatible with the solvent used, not just the solute.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The safety profile is governed by the Standard Irritant Triad common to substituted phenylbutanoic acids.[1]

  • Inhalation (H335): The dimethylphenyl substitution adds molecular weight, making the dust likely to settle, but fine particulates are potent respiratory irritants.

  • Skin Contact (H315): The lipophilic nature allows the acid to penetrate the stratum corneum, leading to delayed irritation or dermatitis.

  • Eye Contact (H318/H319): Acidic solids can cause severe damage to the cornea upon contact with tear fluid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If the hazard changes (e.g., solid to solution), the PPE must escalate.

A. Respiratory Protection[1][2]
  • Primary Control: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).[1]

  • Secondary Control (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.[1]

    • Why? Standard surgical masks offer zero protection against acidic chemical dusts.[1]

B. Hand Protection (Glove Selection)
  • Solid Handling: Nitrile Gloves (Minimum thickness: 4-5 mil).[1]

    • Validation: Nitrile offers excellent resistance to organic acids.

  • Solution Handling: Double Gloving or Laminate (Silver Shield) .[1]

    • Critical Note: If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must use PVA or Laminate gloves, or change nitrile gloves immediately upon splash.[1]

C. Eye & Body Protection[2]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Why? Safety glasses have gaps.[1] Fine acidic powders can drift into these gaps via air currents.[1] Goggles form a seal.[1]

  • Body: Lab Coat (100% Cotton or Nomex preferred over Polyester to prevent static cling of powders).

Operational Workflows

Workflow 1: Safe Weighing & Transfer

This protocol minimizes dust exposure, the primary vector for contamination.[1]

WeighingProtocol Start Start: Weighing Request Check Check Balance Stability (Inside Fume Hood?) Start->Check Static Eliminate Static (Use Ionizer/Gun) Check->Static Yes Stop HALT: Do not weigh outside hood Check->Stop No - Move Balance Transfer Transfer Solid (Use Spatula, not Pouring) Static->Transfer Clean Wipe Balance (Wet Kimwipe - Acid Neutralizer) Transfer->Clean End Process Complete Clean->End

Figure 1: Logic flow for weighing static-prone acidic solids.

Workflow 2: Spill Response (Solid vs. Solution)

A self-validating response plan ensures you do not make the situation worse (e.g., by adding water to a reactive spill).

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid Cover with wet paper towel (Prevents dust) Solid->ActionSolid ActionLiquid Apply Absorbent Pads (Do not use water yet) Liquid->ActionLiquid Neutralize Neutralize Surface (Sodium Bicarbonate Soln) ActionSolid->Neutralize ActionLiquid->Neutralize Dispose Disposal: Solid Waste Stream Neutralize->Dispose

Figure 2: Decision matrix for spill remediation.

Disposal & Deactivation

Do not dispose of this compound down the drain.[1] Its lipophilicity poses bioaccumulation risks, and its acidity can damage plumbing.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid Waste."[1]

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvent Waste."[1]

    • If aqueous: Adjust pH to 6–8 using Sodium Bicarbonate before disposal into "Aqueous Waste," subject to local EHS regulations.[1]

  • Contaminated PPE: Gloves and wipes used to clean spills should be sealed in a Ziploc bag before being placed in the solid waste bin to prevent off-gassing.[1]

References

The safety protocols above are derived from validated data for close structural analogs, adhering to the "Precautionary Principle" of chemical safety.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Phenylbutyric acid. Retrieved from

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3,3-Dimethylbutanoic acid. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14057, 3,3-Dimethylbutanoic acid. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Phenylbutanoic acid derivatives. Retrieved from

(Note: Specific CAS 1453-06-1 and 53086-51-4 were utilized for analog comparison regarding physical state and melting point ranges).[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.